molecular formula C9H9ClO2 B1582652 2-(4-Chlorophenyl)propanoic acid CAS No. 938-95-4

2-(4-Chlorophenyl)propanoic acid

Numéro de catalogue: B1582652
Numéro CAS: 938-95-4
Poids moléculaire: 184.62 g/mol
Clé InChI: YOZILQVNIWNPFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZILQVNIWNPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912625
Record name 2-(4-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-95-4, 99570-57-7
Record name 4-Chloro-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-2-(4-Chlorophenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-(4-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Chlorophenyl)propanoic acid CAS number 938-95-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(4-Chlorophenyl)propanoic acid (CAS: 938-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 938-95-4, is a member of the arylpropionic acid class of molecules. This class is renowned for its pharmacological significance, most notably including widely used Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore responsible for the biological activity observed in these compounds. The primary mechanism of action for this class involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway.[1][2] This technical guide provides a comprehensive overview of the known properties, relevant experimental protocols, and the biological context of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in research and development. The data presented below has been compiled from various chemical databases.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 938-95-4[3]
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [4]
IUPAC Name This compound[4]
Appearance White Solid
Melting Point 55-59 °C[3]
Boiling Point 121-126 °C at 0.2 mmHg[3]
SMILES CC(C(=O)O)C1=CC=C(C=C1)Cl[4]
InChIKey YOZILQVNIWNPFP-UHFFFAOYSA-N[4]
Predicted pKa 4.21 ± 0.10
Predicted Density 1.263 ± 0.06 g/cm³

Table 2: Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available. The following represents data from public databases or is predicted for closely related structures. Researchers should obtain experimental data for confirmation.

Spectrum TypeKey Features / PeaksReference(s)
¹H NMR Predicted shifts based on propanoic acid structure: ~11-12 ppm (singlet, 1H, -COOH), ~7.3 ppm (multiplet, 4H, Ar-H), ~3.7 ppm (quartet, 1H, -CH), ~1.5 ppm (doublet, 3H, -CH₃).[5]
¹³C NMR Predicted shifts based on propanoic acid structure: ~180 ppm (C=O), ~140 ppm (Ar-C), ~133 ppm (Ar-C-Cl), ~129 ppm (Ar-CH), ~45 ppm (-CH), ~18 ppm (-CH₃).
Mass Spec (EI) Key m/z fragments: 184 ([M]+), 139 ([M-COOH]+), 111, 75.
Infrared (IR) Characteristic absorptions (cm⁻¹): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1490 (C=C aromatic stretch), ~1100 (C-O stretch), ~830 (C-Cl stretch).[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Pictogram(s) GHS06Skull and crossbones
Signal Word Danger
Acute Toxicity H301Toxic if swallowed
Skin Sensitization H317May cause an allergic skin reaction
Eye Irritation H319Causes serious eye irritation

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and analysis of this compound, based on established procedures for arylpropionic acids.

Protocol 1: Synthesis via Friedel-Crafts Acylation and Rearrangement

This protocol is adapted from general methods for synthesizing 2-arylpropionic acids. It involves the acylation of chlorobenzene (B131634) followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Workflow Diagram: Synthesis

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A Chlorobenzene + Propanoyl Chloride C 4'-Chloro-propiophenone A->C Reaction at 0°C to RT B AlCl₃ (catalyst) Dichloromethane (B109758) (solvent) B->C D 4'-Chloro-propiophenone C->D F Thiomorpholide Intermediate D->F Reflux E Sulfur + Morpholine (B109124) E->F G Thiomorpholide Intermediate F->G I This compound G->I Reflux H H₂SO₄ (aq) / Acetic Acid H->I J Crude Product I->J L Pure Product J->L K Recrystallization (e.g., Toluene/Hexane) K->L

Caption: Synthetic workflow for this compound.

Methodology:

  • Step 1: Friedel-Crafts Acylation

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0°C, add propanoyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add chlorobenzene (1.0 eq) dissolved in DCM dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4'-chloro-propiophenone.

  • Step 2: Willgerodt-Kindler Reaction

    • Combine the crude 4'-chloro-propiophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (approx. 130-140°C) for 8-12 hours.

    • Cool the reaction mixture and use the resulting crude thiomorpholide intermediate directly in the next step.

  • Step 3: Hydrolysis

    • To the crude thiomorpholide, add a mixture of 70% aqueous sulfuric acid and acetic acid (1:1 v/v).

    • Heat the mixture to reflux for 12-18 hours.

    • Cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 4: Purification

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.

Protocol 2: Analytical Quantification by RP-HPLC

This protocol provides a representative method for the analysis and quantification of this compound, based on common methods for related NSAIDs.[7][8]

Workflow Diagram: HPLC Analysis

G A Sample Preparation (Dissolve in Mobile Phase, Filter 0.45 µm) C Injection (20 µL) A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate) D Isocratic Elution B->D C->D E UV Detection (e.g., 225 nm) D->E F Data Acquisition (Chromatogram) E->F G Quantification (Peak Area vs. Standard Curve) F->G

Caption: General workflow for HPLC analysis.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[7][8]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Detection Wavelength: 225 nm.[7][8]

    • Column Temperature: 30°C.[7][8]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

    • Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid family, this compound is predicted to function as a Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][9][10] The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11]

These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key signaling molecules in the inflammatory cascade. Prostaglandins mediate responses such as pain, fever, and inflammation. By blocking the active site of COX enzymes, NSAIDs prevent prostaglandin (B15479496) synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[12][13]

Signaling Pathway: COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID This compound (NSAID) NSAID->Inhibition Inhibition->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 isoform is associated with common NSAID side effects, such as gastrointestinal irritation.[12][13] The specific selectivity profile of this compound for COX-1 versus COX-2 has not been extensively reported and would be a critical area for further investigation to determine its therapeutic potential and side-effect profile.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)propanoic acid. The document details its structural information, physicochemical properties, spectral data, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies for the determination of key properties and visual diagrams generated using Graphviz to illustrate experimental workflows, offering a thorough resource for laboratory and research applications.

Introduction

This compound, a carboxylic acid derivative, serves as a significant building block in organic synthesis. Its structural features, including a chiral center and a chlorinated phenyl group, make it a compound of interest in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide aims to consolidate available data and provide detailed procedural insights for its characterization.

Chemical Identity and Structure

IdentifierValue
IUPAC Name This compound[1]
Synonyms DL-2-(4-Chlorophenyl)propanoic acid, 2-(4-Chlorophenyl)propionic acid, 4-Chloro-alpha-methylphenylacetic acid[1]
CAS Number 938-95-4[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Canonical SMILES CC(C1=CC=C(C=C1)Cl)C(=O)O[1]
InChI Key YOZILQVNIWNPFP-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for handling, storage, and application in various experimental setups.

PropertyValue
Melting Point 55-59 °C[2]
Boiling Point 121-126 °C at 0.2 mmHg[2]
Appearance White to off-white solid
Solubility Estimated data: Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. Insoluble in hexane.
pKa Estimated value: ~4.5 (based on similar aromatic carboxylic acids)

Chemical Properties and Spectral Data

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic ring. It undergoes typical reactions of carboxylic acids, such as esterification and amide formation. The spectral data provides confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the acidic proton of the carboxyl group.

    Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
    ~11-12 Singlet (broad) 1H -COOH
    ~7.3 Doublet 2H Aromatic CH (ortho to Cl)
    ~7.2 Doublet 2H Aromatic CH (meta to Cl)
    ~3.7 Quartet 1H -CH-

    | ~1.5 | Doublet | 3H | -CH₃ |

  • ¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will exhibit signals corresponding to the carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

    Chemical Shift (δ) (ppm) Assignment
    ~175-180 C=O
    ~138-140 Aromatic C-Cl
    ~132-135 Aromatic C (ipso)
    ~128-130 Aromatic CH
    ~127-129 Aromatic CH
    ~45-50 -CH-

    | ~18-22 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-H and C=C stretching of the aromatic ring.

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~3050C-H stretch (Aromatic)
~2980C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic acid)
~1600, ~1490C=C stretch (Aromatic ring)
~1250C-O stretch
~830C-Cl stretch
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
184/186[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
139/141[M - COOH]⁺
111[C₆H₄Cl]⁺

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility.

G A Preparation of Supersaturated Solution Add excess this compound to a known volume of solvent in a sealed vial. B Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Phase Separation Centrifuge or allow the solid to settle. B->C D Sample Withdrawal and Filtration Withdraw an aliquot of the supernatant and filter through a 0.45 µm filter. C->D E Analysis Analyze the filtrate using a validated HPLC or UV-Vis method to determine the concentration. D->E F Calculation The determined concentration is the solubility. E->F

Figure 1. Workflow for Solubility Determination.
Determination of pKa via Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3][4]

G A Solution Preparation Dissolve a known mass of the acid in a suitable solvent (e.g., water/ethanol mixture). B Titration Setup Calibrate a pH meter and place the electrode in the solution. Use a standardized solution of NaOH as the titrant. A->B C Titration Add the titrant in small increments, recording the pH after each addition. B->C D Data Plotting Plot pH versus the volume of titrant added. C->D E Equivalence Point Determination Identify the equivalence point from the steepest part of the curve. D->E F pKa Calculation The pH at half the equivalence volume is equal to the pKa. E->F

Figure 2. Workflow for pKa Determination.
Synthesis via Friedel-Crafts Reaction

A general synthetic route involves the Friedel-Crafts reaction of chlorobenzene (B131634) with a propanoic acid derivative, followed by appropriate workup.[5][6]

G A Reactant Preparation Combine chlorobenzene and 2-chloropropionyl chloride in a reaction vessel. B Catalyst Addition Slowly add a Lewis acid catalyst (e.g., AlCl₃) at low temperature. A->B C Reaction Allow the reaction to proceed with stirring for a specified time. B->C D Quenching Carefully quench the reaction with ice-water. C->D E Extraction Extract the product into an organic solvent. D->E F Hydrolysis Hydrolyze the intermediate to the carboxylic acid. E->F G Purification Purify the final product by recrystallization or chromatography. F->G

Figure 3. General Workflow for Synthesis.

Conclusion

This technical guide has compiled and presented the essential physical and chemical properties of this compound. The structured data tables, detailed experimental protocols, and workflow diagrams provide a robust resource for scientists and researchers. While some specific quantitative data, such as solubility and pKa, are estimated based on chemical principles and data from analogous compounds, the provided methodologies offer a clear path for their empirical determination. This comprehensive overview facilitates the safe and effective use of this compound in various scientific and developmental applications.

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)propanoic Acid: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-(4-chlorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Molecular Properties

This compound is a carboxylic acid derivative containing a chlorophenyl group. Its chemical identity and key molecular properties are summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[1][2]
Synonyms DL-2-(4-Chlorophenyl)propanoic acid, 4-Chloro-alpha-methylphenylacetic acid, 2-(p-Chlorophenyl)propionic acid[1]
CAS Number 938-95-4[1][3]
Molecular Formula C₉H₉ClO₂[1][3][4]
Molecular Weight 184.62 g/mol [1][4]
Canonical SMILES CC(C1=CC=C(C=C1)Cl)C(=O)O[1]
InChI Key YOZILQVNIWNPFP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

PropertyValueReference
Melting Point 55-59 °C[3]
Boiling Point 121-126 °C at 0.2 mmHg[3]
Form Solid

Molecular Structure

The molecular structure of this compound consists of a central propanoic acid backbone. A phenyl group is attached to the second carbon of this backbone, and a chlorine atom is substituted at the para (4th) position of the phenyl ring.

molecular_structure Logical Structure of this compound cluster_propanoic_acid Propanoic Acid Backbone cluster_phenyl_group p-Chlorophenyl Group C1 C1 (Carboxyl) C2 C2 (Alpha-carbon) C1->C2 C3 C3 (Methyl) C2->C3 Ph Phenyl Ring C2->Ph attached to Cl Chlorine (para) Ph->Cl

Caption: Logical relationship of the core chemical groups in this compound.

Synthesis Pathway Overview

A potential synthetic route to this compound can be conceptualized starting from 4-chloroacetophenone. The following diagram illustrates a logical workflow for a possible synthesis. Note: This represents a generalized pathway and does not constitute a detailed experimental protocol.

synthesis_workflow Conceptual Synthesis Workflow start Start: 4-Chloroacetophenone step1 Step 1: Reaction with a Cyanide Source (e.g., Strecker synthesis variant) start->step1 intermediate1 Intermediate: Cyanohydrin derivative step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 product Final Product: this compound step2->product

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for a professional audience. Any experimental work should be conducted with appropriate safety precautions and after consulting detailed, peer-reviewed experimental protocols.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(4-Chlorophenyl)propanoic acid, a key building block in the development of various pharmaceutical compounds. This document details several synthetic strategies, offering a comparative analysis of their methodologies, quantitative data, and detailed experimental protocols to assist researchers in selecting the most suitable route for their specific needs.

Executive Summary

The synthesis of this compound can be achieved through several established organic chemistry reactions. This guide focuses on four principal pathways:

  • Friedel-Crafts Alkylation: A direct approach involving the alkylation of chlorobenzene (B131634) with a propanoic acid derivative.

  • Willgerodt-Kindler Reaction: A multi-step synthesis starting from the readily available 4-chloroacetophenone.

  • Darzens Condensation: A route commencing with 4-chlorobenzaldehyde (B46862), proceeding through a glycidic ester intermediate.

  • Palladium-Catalyzed Carbonylation: A modern approach utilizing a palladium catalyst to introduce the carboxyl group.

Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product. The following sections provide a detailed exploration of each pathway, including experimental procedures and comparative data.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route for this compound is contingent on various factors, including desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the discussed pathways.

PathwayStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsPurity
Friedel-Crafts Alkylation ChlorobenzeneEthyl 2-chloropropionate, AlCl₃ModerateAnhydrous, low temperatureGood
Willgerodt-Kindler Reaction 4-ChloroacetophenoneSulfur, Morpholine (B109124), NaOHGood to ExcellentHigh temperatureGood to Excellent
Darzens Condensation 4-ChlorobenzaldehydeEthyl 2-chloropropionate, NaOEtModerate to GoodAnhydrous, basicGood
Palladium-Catalyzed Carbonylation 1-(4-Chlorophenyl)ethanol (B1581629)CO, Pd catalyst, AcidGood to ExcellentHigh pressure, elevated temperatureExcellent

Detailed Synthesis Pathways and Experimental Protocols

Friedel-Crafts Alkylation of Chlorobenzene

This method involves the direct alkylation of chlorobenzene with a suitable propanoic acid derivative, such as ethyl 2-chloropropionate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

G chlorobenzene Chlorobenzene intermediate_ester Ethyl 2-(4-chlorophenyl)propanoate chlorobenzene->intermediate_ester ethyl_2_chloropropionate Ethyl 2-chloropropionate ethyl_2_chloropropionate->intermediate_ester AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate_ester Catalyst hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) intermediate_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Friedel-Crafts Alkylation Workflow.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)propanoate

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an excess of chlorobenzene (acting as both reactant and solvent) at 0-5 °C, slowly add ethyl 2-chloropropionate (1.0 equivalent).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude ester is purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • The purified ethyl 2-(4-chlorophenyl)propanoate is refluxed with an excess of a solution of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water for 2-4 hours.

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.

Willgerodt-Kindler Reaction

This pathway begins with 4-chloroacetophenone, which is converted to a thioamide via the Willgerodt-Kindler reaction using sulfur and an amine (e.g., morpholine). Subsequent hydrolysis of the thioamide yields the target carboxylic acid.

G acetophenone 4-Chloroacetophenone thioamide Thioamide Intermediate acetophenone->thioamide reagents Sulfur, Morpholine reagents->thioamide Reaction hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) thioamide->hydrolysis final_product This compound hydrolysis->final_product

Caption: Willgerodt-Kindler Reaction Workflow.

Step 1: Synthesis of the Thioamide Intermediate

  • A mixture of 4-chloroacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents) is heated at reflux (around 130-140 °C) for 8-12 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.

  • The precipitated crude thioamide is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

  • The crude thioamide is suspended in a solution of sodium hydroxide in a mixture of ethylene (B1197577) glycol and water.

  • The mixture is heated at reflux for 12-24 hours until the evolution of ammonia (B1221849) ceases.

  • The reaction mixture is then cooled and diluted with water.

  • The solution is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Darzens Condensation

The Darzens condensation route involves the reaction of 4-chlorobenzaldehyde with an α-haloester, such as ethyl 2-chloropropionate, in the presence of a base to form a glycidic ester. This intermediate is then hydrolyzed and decarboxylated to yield the final product.

G benzaldehyde 4-Chlorobenzaldehyde glycidic_ester Glycidic Ester Intermediate benzaldehyde->glycidic_ester haloester Ethyl 2-chloropropionate haloester->glycidic_ester base Base (e.g., NaOEt) base->glycidic_ester Reaction hydrolysis_decarboxylation Hydrolysis & Decarboxylation glycidic_ester->hydrolysis_decarboxylation final_product This compound hydrolysis_decarboxylation->final_product

Caption: Darzens Condensation Workflow.

Step 1: Synthesis of the Glycidic Ester

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in anhydrous diethyl ether, a mixture of 4-chlorobenzaldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is then quenched with water, and the ether layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give the crude glycidic ester.

Step 2: Hydrolysis and Decarboxylation

  • The crude glycidic ester is saponified by refluxing with an aqueous-alcoholic solution of sodium hydroxide.

  • After saponification is complete, the alcohol is distilled off.

  • The remaining aqueous solution is acidified with a mineral acid (e.g., HCl), which leads to the decarboxylation of the intermediate glycidic acid to form an aldehyde.

  • The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).

  • The final product is isolated by extraction and purified by recrystallization.

Palladium-Catalyzed Carbonylation

This modern synthetic route involves the palladium-catalyzed carbonylation of a suitable precursor, such as 1-(4-chlorophenyl)ethanol. This method is often highly efficient and selective.

G alcohol 1-(4-Chlorophenyl)ethanol final_product This compound alcohol->final_product co Carbon Monoxide (CO) co->final_product pd_catalyst Pd Catalyst, Acid pd_catalyst->final_product Catalysis

Caption: Palladium-Catalyzed Carbonylation Workflow.

  • A mixture of 1-(4-chlorophenyl)ethanol (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, and a mineral acid (e.g., HCl) in a suitable solvent (e.g., dioxane) is charged into a high-pressure autoclave.

  • The autoclave is purged with carbon monoxide and then pressurized with CO to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for several hours.

  • After the reaction, the autoclave is cooled, and the excess CO is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent and washed with water.

  • The organic layer is extracted with an aqueous sodium bicarbonate solution.

  • The aqueous extract is acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

This technical guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular method will be guided by the specific requirements of the synthesis, including scale, desired purity, cost, and available equipment. The Friedel-Crafts and Willgerodt-Kindler routes represent classical and robust methods, while the Darzens condensation and palladium-catalyzed carbonylation offer alternative strategies with their own unique advantages. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

An In-depth Technical Guide to Isomers of C9H9ClO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H9ClO2, focusing on their IUPAC nomenclature, synthesis, physicochemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to C9H9ClO2 Isomers

The molecular formula C9H9ClO2 encompasses a variety of structural isomers, each with unique chemical and biological properties. The arrangement of the chlorine atom, the carbonyl group, and the phenyl ring significantly influences the molecule's reactivity, stability, and interaction with biological targets. Understanding the distinct characteristics of each isomer is crucial for their potential application in medicinal chemistry and materials science. This guide will focus on a selection of prominent isomers, providing detailed information on their synthesis and known biological relevance.

Key Isomers of C9H9ClO2: A Closer Look

Several isomers of C9H9ClO2 have been identified and characterized. This guide will detail the properties and synthesis of four notable examples: 2-(Chloromethyl)phenyl acetate (B1210297), 4-(Chloromethyl)phenyl acetate, 3-(3-Chlorophenyl)propanoic acid, and Ethyl 2-chlorobenzoate (B514982).

Chloromethylphenyl Acetate Isomers

The positional isomers of chloromethylphenyl acetate are important intermediates in organic synthesis.

  • 2-(Chloromethyl)phenyl acetate

    • IUPAC Name: [2-(chloromethyl)phenyl] acetate

    • CAS Number: 15068-08-3

  • 4-(Chloromethyl)phenyl acetate

    • IUPAC Name: [4-(chloromethyl)phenyl] acetate

    • CAS Number: 39720-27-9

Synthesis of Chloromethylphenyl Acetate Isomers:

A general method for the synthesis of these isomers involves the acetylation of the corresponding chloromethylphenol. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 2-(Chloromethyl)phenyl Acetate

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(chloromethyl)phenol (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 2-(chloromethyl)phenyl acetate.

Quantitative Data:

  • Expected Yield: 85-95%

  • Purity (by GC-MS): >98%

Biological Activity of 4-(Chloromethyl)phenyl acetate:

4-(Chloromethyl)phenyl acetate has been described as a compound capable of inhibiting bacterial translocation and potentiating the activity of estradiol (B170435).[1] These activities suggest its potential as a modulator of inflammatory responses and hormonal pathways.

Experimental Protocol: In Vitro Bacterial Translocation Assay

This assay assesses the ability of a compound to inhibit the passage of bacteria across an intestinal epithelial cell barrier.

Workflow:

bacterial_translocation_assay A Seed Caco-2 cells on Transwell inserts B Culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed A->B C Add fluorescently labeled bacteria (e.g., FITC-E. coli) to the apical side B->C D Add test compound (e.g., 4-(chloromethyl)phenyl acetate) to the apical side C->D E Incubate for a defined period (e.g., 4 hours) D->E F Measure fluorescence in the basolateral medium E->F G Calculate the percentage of bacterial translocation inhibition F->G

Caption: Workflow for an in vitro bacterial translocation assay.

Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor, which can indicate potential to modulate estrogenic activity.

Workflow:

er_binding_assay A Prepare rat uterine cytosol (source of ER) B Incubate cytosol with a fixed concentration of radiolabeled estradiol ([3H]-E2) A->B C Add increasing concentrations of the test compound B->C D Separate bound from free radioligand using hydroxylapatite C->D E Measure radioactivity of the bound fraction D->E F Determine the IC50 value (concentration of test compound that inhibits 50% of [3H]-E2 binding) E->F

Caption: Workflow for an estrogen receptor competitive binding assay.

3-(3-Chlorophenyl)propanoic acid
  • IUPAC Name: 3-(3-chlorophenyl)propanoic acid

  • CAS Number: 21640-48-2

Synthesis of 3-(3-Chlorophenyl)propanoic acid:

A common route for the synthesis of this acid is through the malonic ester synthesis, followed by hydrolysis and decarboxylation. A patent describes a method with the following details[2]:

Experimental Protocol (based on patent literature):

  • Malonic Ester Alkylation: React 3-chlorobenzyl chloride with diethyl malonate in the presence of a base like sodium ethoxide in ethanol (B145695).

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-chlorobenzyl)malonate is then hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.

  • Purification: The crude 3-(3-chlorophenyl)propanoic acid is then purified by recrystallization.

Quantitative Data (from patent):

  • Purity: 94.3%[2]

  • Yield: 85.6% (calculated from 2-(3-chlorobenzyl) diethyl malonate)[2]

Ethyl 2-chlorobenzoate
  • IUPAC Name: ethyl 2-chlorobenzoate

  • CAS Number: 7335-25-3

Synthesis of Ethyl 2-chlorobenzoate:

This ester is typically synthesized via Fischer esterification of 2-chlorobenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Chlorobenzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-chlorobenzoate.

  • Purify by vacuum distillation.

Quantitative Data:

  • Expected Yield: 80-90%

  • Purity (by NMR): >98%

Biological Activity: While specific biological activities for ethyl 2-chlorobenzoate are not extensively documented in the public domain, substituted benzoate (B1203000) derivatives are known to exhibit a range of biological effects, including anti-inflammatory and local anesthetic properties.[3]

Summary of Physicochemical and Spectroscopic Data

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1 [2-(chloromethyl)phenyl] acetate15068-08-3184.62--
2 [4-(chloromethyl)phenyl] acetate39720-27-9184.62240-
3 3-(3-chlorophenyl)propanoic acid21640-48-2184.62306.674
4 ethyl 2-chlorobenzoate7335-25-3184.62241-243-

Spectroscopic Data:

  • Ethyl 2-chlorobenzoate:

    • Mass Spectrum (m/z): 184 (M+), 139, 111[1]

    • IR (cm⁻¹): Characteristic C=O stretch around 1720-1740 cm⁻¹ and C-Cl stretch around 750 cm⁻¹.

Signaling Pathways and Logical Relationships

The biological activities of certain C9H9ClO2 isomers, such as the potentiation of estradiol activity by 4-(chloromethyl)phenyl acetate, suggest interactions with specific signaling pathways. The estrogen receptor signaling pathway is a key cascade in cellular regulation.

estrogen_signaling Transcription Transcription Protein_synthesis Protein Synthesis Transcription->Protein_synthesis mRNA Cellular_response Cellular Response Protein_synthesis->Cellular_response

References

The Expanding Therapeutic Landscape of Arylpropionic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of arylpropionic acid derivatives, a prominent class of compounds with broad therapeutic applications. Beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs), this document delves into their diverse pharmacological effects, including anticancer, antibacterial, and anticonvulsant activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Biological Activity: Anti-inflammatory and Analgesic Action via Cyclooxygenase Inhibition

Arylpropionic acid derivatives, such as the widely recognized ibuprofen (B1674241) and naproxen, exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[1][2] The therapeutic effects of most arylpropionic acid derivatives are attributed to the inhibition of both COX isoforms.[1]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various arylpropionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen13370[3]
Naproxen8.75.2[3]
(S)-Ketoprofen~0.002~0.0265[3]
Flurbiprofen0.1Not Specified[3]

Expanding Horizons: Anticancer Activity of Arylpropionic Acid Derivatives

Several studies have demonstrated the potential of arylpropionic acid derivatives as anticancer agents.[4][5] The mechanisms underlying their anticancer effects are multifaceted and may involve both COX-dependent and COX-independent pathways.

In Vitro Anticancer Activity: Quantitative Data

The antitumor efficacy of arylpropionic acid derivatives has been evaluated against a multitude of cancer cell lines. The following table summarizes the IC50 values for prominent and novel arylpropionic acid derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ibuprofen-bis-hydrazide derivative (5e)Glioblastoma5.75 ± 0.43[6]
Ibuprofen-appended benzoxazole (B165842) (7h)MCF-7 (Breast)8.92 ± 0.91[6]
Ibuprofen-appended benzoxazole (7j)MCF-7 (Breast)9.14 ± 8.22[6]
Ibuprofen-appended benzoxazole (7h)MDA-MB-231 (Breast)7.54 ± 0.95[6]
KetoprofenMDA-MB-231 (Breast)Not specified, but significant decrease in proliferation[7]
Carboranyl Analogue of Ketoprofen (Compound 6)A375 (Melanoma)Not specified, but exhibits cytostatic activity[8]

Antimicrobial Potential of Arylpropionic Acid Derivatives

Arylpropionic acid derivatives have also shown promise as antibacterial agents, exhibiting activity against a range of bacterial strains.[5][6]

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
NaproxenS. aureus ATCC 259232 ± 0.33[6]
NaproxenE. faecalis ATCC 292124 ± 0.67[6]
Naproxen Derivative (1a)Gram-positive bacteria & Fungi0.31[6]
Naproxen Derivative (1b)Gram-positive bacteria & Fungi0.31[6]
Naproxen Derivative (1d)Gram-positive bacteria & Fungi0.31[6]
β-aroylpropionic acid oxadiazole (5g)S. aureus0.025[6]
β-aroylpropionic acid oxadiazole (5g)E. coli0.050[6]

Key Signaling Pathways Modulated by Arylpropionic Acid Derivatives

Visualizing the complex biological processes is crucial for a comprehensive understanding. The following diagrams illustrate key signaling pathways affected by arylpropionic acid derivatives.

Caption: Mechanism of action of arylpropionic acid derivatives via COX inhibition.

Apoptosis_Pathway Ibuprofen Ibuprofen Caspase8 Caspase-8 Ibuprofen->Caspase8  activates Caspase9 Caspase-9 Ibuprofen->Caspase9  activates Ketoprofen Ketoprofen Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Ketoprofen->Extrinsic_Pathway  induces JAK_STAT_Pathway JAK/STAT Pathway Ketoprofen->JAK_STAT_Pathway  inhibits Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Proliferation Cell Proliferation & Survival JAK_STAT_Pathway->Cell_Proliferation

Caption: Apoptosis induction by Ibuprofen and Ketoprofen.

NFkB_Pathway cluster_nucleus Naproxen Naproxen IKK IKK Complex Naproxen->IKK  inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkBa_p65_p50 IκBα - p65/p50 IKK->IkBa_p65_p50  phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_p65_p50->p65_p50  releases p65/p50 IkBa_degradation IκBα Degradation IkBa_p65_p50->IkBa_degradation Nucleus Nucleus p65_p50->Nucleus  translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p65_p50->Gene_Expression  activates

Caption: Inhibition of NF-κB signaling pathway by Naproxen.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of arylpropionic acid derivatives.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the arylpropionic acid derivative.

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of arylpropionic acid derivatives.

Methodology:

  • Animal Model: Swiss albino mice are commonly used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin (B1665792) or diclofenac), and test groups.

  • Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Pain: After a set time (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[9][10]

  • Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted for a defined period (e.g., 10-20 minutes).[9][10]

  • Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 value of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: A common method is the fluorometric or colorimetric detection of prostaglandins produced from the arachidonic acid substrate.

  • Procedure:

    • The test compound is incubated with the COX enzyme in a suitable buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of prostaglandin (B15479496) produced is quantified.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of arylpropionic acid derivatives on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines is used.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antibacterial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.[6]

Methodology:

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth) is used for bacterial growth.[6]

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[6]

  • Inoculation: A standardized suspension of the test bacterium is added to each well.[6]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Conclusion

The biological activities of arylpropionic acid derivatives extend far beyond their traditional role as anti-inflammatory agents. The growing body of evidence supporting their anticancer and antimicrobial properties highlights their potential as a versatile scaffold for the development of new therapeutics. This guide provides a foundational resource for researchers to explore and expand upon the diverse pharmacological applications of this important class of molecules. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in designing next-generation arylpropionic acid derivatives with enhanced efficacy and improved safety profiles.

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)propanoic Acid: Synthesis, Biological Activity, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propanoic acid, a member of the arylpropionic acid class of compounds. While specific biological and historical data for this particular molecule are not extensively available in peer-reviewed literature, this document consolidates its known physicochemical properties and places it within the well-established context of non-steroidal anti-inflammatory drugs (NSAIDs). This guide furnishes detailed, plausible experimental protocols for its synthesis and biological evaluation based on established methodologies for structurally related compounds. Furthermore, it outlines the anticipated mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and provides the necessary diagrams to visualize these pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Introduction

This compound belongs to the 2-arylpropionic acid class, a prominent family of non-steroidal anti-inflammatory drugs (NSAIDs) colloquially known as "profens". This class includes widely used medications such as ibuprofen (B1674241) and naproxen. The therapeutic efficacy of these compounds in alleviating pain, inflammation, and fever is primarily attributed to their inhibition of prostaglandin (B15479496) synthesis. This guide will delve into the known characteristics of this compound, offering insights into its discovery, synthesis, and expected biological functions.

History and Discovery

The discovery of this compound is situated within the broader history of the development of NSAIDs. The journey began with the synthesis of aspirin (B1665792) (acetylsalicylic acid) by Felix Hoffman at Bayer in 1897.[1] For many decades, the mechanism of action of these early anti-inflammatory agents remained unknown. A pivotal breakthrough occurred in the 1970s when Dr. John Vane elucidated that NSAIDs function by inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1] This discovery catalyzed the pharmaceutical industry to develop a plethora of new NSAIDs with improved efficacy and safety profiles.

The "profen" subclass of NSAIDs emerged from research in the 1950s and 1960s aimed at finding safer alternatives to aspirin for long-term use, particularly in the treatment of rheumatoid arthritis.[2] This research, notably conducted by the Boots Group, led to the discovery of ibuprofen, 2-(4-isobutylphenyl)propanoic acid, in 1961 by a team led by Stewart Adams.[2] The development of other arylpropionic acid derivatives, including this compound, likely followed from structure-activity relationship studies aimed at optimizing the pharmacological properties of this chemical scaffold. While a specific, detailed timeline for the discovery of this compound is not well-documented in publicly available literature, its origins are firmly rooted in this era of intensive NSAID research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 938-95-4[3][4]
Molecular Formula C₉H₉ClO₂[3][4]
Molecular Weight 184.62 g/mol [3][4]
Melting Point 55-59 °C[3]
Boiling Point 121-126 °C at 0.2 mmHg[3]
IUPAC Name This compound[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method can be derived from established synthetic routes for other 2-arylpropionic acids. A common approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) followed by a series of transformations.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_of_2_4_Chlorophenyl_propanoic_acid chlorobenzene Chlorobenzene friedel_crafts Friedel-Crafts Acylation (AlCl₃) chlorobenzene->friedel_crafts propionyl_chloride Propionyl Chloride propionyl_chloride->friedel_crafts intermediate1 1-(4-chlorophenyl)propan-1-one friedel_crafts->intermediate1 intermediate2 1-(4-chlorophenyl)propan-1-ol (B82633) intermediate1->intermediate2 Reduction reagent1 1. NaBH₄ 2. H₃O⁺ intermediate3 1-(1-bromoethyl)-4-chlorobenzene (B77437) intermediate2->intermediate3 Bromination reagent2 PBr₃ final_product This compound intermediate3->final_product Grignard Reaction & Carboxylation reagent3 1. Mg, ether 2. CO₂ 3. H₃O⁺

A potential synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)propan-1-one.

Step 2: Synthesis of 1-(4-chlorophenyl)propan-1-ol (Reduction)

  • Dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in methanol (B129727).

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-chlorophenyl)propan-1-ol.

Step 3: Synthesis of 1-(1-bromoethyl)-4-chlorobenzene (Bromination)

  • Dissolve 1-(4-chlorophenyl)propan-1-ol (1.0 eq) in dry diethyl ether.

  • Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-4-chlorobenzene.

Step 4: Synthesis of this compound (Grignard Reaction and Carboxylation)

  • To a flask containing magnesium turnings (1.2 eq) in dry diethyl ether, add a small crystal of iodine.

  • Add a solution of 1-(1-bromoethyl)-4-chlorobenzene (1.0 eq) in dry diethyl ether dropwise to initiate the Grignard reaction.

  • Once the reaction is initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.

  • Allow the reaction mixture to warm to room temperature and quench with saturated ammonium (B1175870) chloride solution.

  • Acidify the aqueous layer with 2M hydrochloric acid and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid class, this compound is expected to exhibit anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[5]

Cyclooxygenase (COX) Inhibition

COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]

By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the inhibitory role of NSAIDs like this compound.

COX_Signaling_Pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A₂ membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA₂) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation thromboxanes->homeostasis nsaid This compound (NSAID) nsaid->cox1 nsaid->cox2

The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Quantitative Biological Data

There is a notable absence of publicly available quantitative data, such as IC₅₀ values for COX-1 and COX-2 inhibition, for this compound. To characterize its biological activity, in vitro and in vivo studies would be necessary. The following sections provide detailed protocols for such evaluations.

Experimental Protocols for Biological Evaluation

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Colorimetric or fluorometric probe to detect prostaglandin production

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the COX reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

COX_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) start->prepare_reagents plate_setup Plate Setup (Add enzyme, buffer, compound/control to wells) prepare_reagents->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction incubation Incubation at 37°C initiate_reaction->incubation measure_signal Measure Signal (Absorbance/Fluorescence) incubation->measure_signal data_analysis Data Analysis (Calculate % Inhibition and IC₅₀) measure_signal->data_analysis end End data_analysis->end

Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[6][7]

Animals:

  • Male or female Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

  • Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.

Conclusion

This compound is a member of the well-established class of 2-arylpropionic acid NSAIDs. While specific data on its discovery and biological activity are limited, its structural similarity to other profens strongly suggests that it functions as an inhibitor of cyclooxygenase enzymes, thereby possessing anti-inflammatory, analgesic, and antipyretic properties. This technical guide has provided a comprehensive overview of its known physicochemical characteristics, a plausible synthetic route, and detailed protocols for its biological evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The information and protocols presented herein provide a solid foundation for such future investigations.

References

Spectroscopic Characterization of 2-(4-Chlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenyl)propanoic acid, a compound of interest in various fields of chemical and pharmaceutical research. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical properties of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.51Doublet3H-CH₃
3.71Quartet1H-CH-
7.29Multiplet4HAromatic protons
11.8Singlet (broad)1H-COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
18.2-CH₃
48.9-CH-
128.7Aromatic CH
129.1Aromatic CH
132.9Aromatic C-Cl
140.2Aromatic C-C
179.8-COOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2980MediumC-H stretch (aliphatic)
1705StrongC=O stretch (Carboxylic acid)
1490MediumC=C stretch (Aromatic ring)
1415MediumO-H bend (Carboxylic acid)
1090StrongC-Cl stretch
930Medium, BroadO-H bend (out-of-plane, dimer)
825StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Assignment
184/18630/10[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
139/141100/33[M - COOH]⁺ (Loss of carboxylic acid group)
111/11320/7[C₇H₆Cl]⁺
7515[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • The NMR spectrometer is tuned to the proton frequency.

  • The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed.

  • The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

  • The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

  • The spectrometer is tuned to the carbon-13 frequency.

  • A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum by removing C-H coupling.

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • The FID is processed similarly to the ¹H NMR experiment to generate the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample is placed on the crystal, and the sample spectrum is acquired.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Mass Spectrometry Protocol (Electron Ionization - EI):

  • The sample is vaporized and introduced into the ion source.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Peak Detection and Intensity Measurement Acq_MS->Proc_MS Analysis_NMR ¹H & ¹³C Spectra: Chemical Shift, Multiplicity, Integration Proc_NMR->Analysis_NMR Analysis_IR IR Spectrum: Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Mass Spectrum: Molecular Weight, Fragmentation Pattern Proc_MS->Analysis_MS Structure Structure Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

General workflow for spectroscopic analysis.

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound in various matrices, from bulk materials to biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the enantioselective separation of its chiral forms is presented.

Method Comparison

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the performance characteristics of different analytical techniques based on data for structurally related profen drugs.

ParameterRP-HPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity Range 0.5 - 60 µg/mL0.5 - 10 µg/mL[1]0.02 - 20 µg/mL[2]
Accuracy (% Recovery) 98 - 102%97.33 - 100.67%[1]96.4 - 103.7%[2]
Precision (%RSD) < 2%[3]< 3.71%[1]≤ 4.3%[2]
Limit of Detection (LOD) ~0.03 µg/mL[3]0.15 µg/mL[1]Analyte dependent
Limit of Quantification (LOQ) ~0.09 µg/mL[3]0.45 µg/mL[1]0.02 µg/mL[2]
Sample Matrix Bulk Drug, FormulationsVarious (with appropriate sample preparation)Human Plasma

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

1.2. Reagents and Materials

1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 222 nm.[4][5][6]

  • Injection Volume: 20 µL.

1.4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 40, 60 µg/mL).

1.5. Sample Preparation (for Pharmaceutical Formulation)

  • Weigh and finely powder a representative sample of the formulation.

  • Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) methanol-water mixture and sonicate for 15 minutes.

  • Dilute to volume with the same solvent mixture and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System RP-HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Calibration_Curve Calibration Curve Generation Chromatogram->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

RP-HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary for the analysis of this compound by GC-MS. Trimethylsilyl (TMS) derivatization is a common approach.[7][8]

Experimental Protocol

2.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2.2. Reagents and Materials

  • Methylene (B1212753) chloride (GC grade)

  • Phosphate buffer (pH 6)

  • Nitrogen gas (high purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1][7]

  • Internal standard (e.g., Meclofenamic acid)

  • This compound reference standard

2.3. Sample Preparation and Derivatization

  • Extraction: To 1 mL of the sample (e.g., dissolved formulation or biological fluid), add an appropriate amount of internal standard. Add 2 mL of phosphate buffer (pH 6) and 5 mL of methylene chloride. Vortex for 2 minutes and centrifuge.

  • Isolation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of MSTFA. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2.4. GC-MS Conditions

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and the internal standard.

2.5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

  • Quantify the analyte in the samples using this calibration curve.

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization Evaporation->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System SIM_Acquisition SIM Data Acquisition GC_MS_System->SIM_Acquisition Calibration Internal Standard Calibration SIM_Acquisition->Calibration Quantification Analyte Quantification Calibration->Quantification

GC-MS analysis workflow with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.

Experimental Protocol

3.1. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

3.2. Reagents and Materials

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • This compound reference standard

3.3. Sample Preparation (Solid-Phase Extraction from Plasma)

  • To 200 µL of human plasma, add the internal standard solution.

  • Perform protein precipitation by adding 600 µL of acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3.4. LC-MS/MS Conditions

  • Mobile Phase: A gradient of methanol and 0.2% acetic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

3.5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow Diagram

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Protein_Precip Protein Precipitation SPE Solid-Phase Extraction Protein_Precip->SPE Reconstitution Reconstitution SPE->Reconstitution LC_MS_MS_System LC-MS/MS System Reconstitution->LC_MS_MS_System MRM_Acquisition MRM Data Acquisition LC_MS_MS_System->MRM_Acquisition Calibration Matrix-Matched Calibration MRM_Acquisition->Calibration Quantification Analyte Quantification Calibration->Quantification

Bioanalytical LC-MS/MS workflow.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For the separation and quantification of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for this class of compounds.

Experimental Protocol

4.1. Instrumentation

  • HPLC system with a UV-Vis detector.

  • Chiral stationary phase column (e.g., amylose (B160209) or cellulose-based, such as Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[9]

4.2. Reagents and Materials

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic this compound standard

4.3. Chromatographic Conditions (Normal Phase)

  • Mobile Phase: A mixture of n-Hexane, an alcohol modifier (isopropanol or ethanol), and an acidic additive (TFA). A typical starting condition is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).[9]

  • Flow Rate: 1.0 mL/min (can be optimized for better resolution).

  • Column Temperature: 25°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

4.4. Sample Preparation

  • Dissolve the racemic standard of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

4.5. Method Development and Optimization

  • If separation is not achieved, systematically vary the alcohol modifier concentration (e.g., from 5% to 20%).

  • If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).

  • Evaluate the effect of temperature (e.g., 15°C and 40°C).

  • Adjust the concentration of the acidic additive to improve peak shape.

Logical Relationship Diagram

Chiral_Separation_Principle Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Injection Diastereomeric_Complexes Transient Diastereomeric Complexes Chiral_Column->Diastereomeric_Complexes Differential Interaction Separated_Enantiomers Separated Enantiomers Diastereomeric_Complexes->Separated_Enantiomers Differential Elution

Principle of chiral separation by HPLC.

References

Chiral Separation of 2-(4-Chlorophenyl)propanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a detailed protocol for the chiral separation of the enantiomers of 2-(4-Chlorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development, as the pharmacological and toxicological profiles of chiral molecules can be enantiomer-dependent. The described method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. This application note includes a comprehensive experimental protocol, system suitability parameters, and a summary of expected quantitative data.

Introduction

This compound is a chiral carboxylic acid and a common structural motif in various pharmacologically active compounds. The differential biological activity of its enantiomers necessitates a reliable and robust analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomeric mixtures.[1][2][3] This protocol details a normal-phase HPLC method for the efficient separation of the enantiomers of this compound. The selection of a polysaccharide-based CSP is based on its broad applicability for the separation of a wide range of chiral compounds, including arylpropionic acids.[4][5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. An alternative is the (R,R) Whelk-O1 column.[4][6]

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound standard.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

An acidic modifier like trifluoroacetic acid (TFA) is added to the mobile phase to improve the peak shape of acidic compounds.[3]

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like ethanol.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the racemic standard solution and evaluate the parameters listed in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

Expected Results

Under the specified chromatographic conditions, baseline separation of the two enantiomers of this compound is expected. The elution order of the enantiomers may vary depending on the specific chiral stationary phase used. A summary of the expected quantitative data is provided in Table 3.

Table 3: Expected Quantitative Data

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
(S)-2-(4-Chlorophenyl)propanoic acid~ 8.5-~ 1.2
(R)-2-(4-Chlorophenyl)propanoic acid~ 10.2> 1.5~ 1.1

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers using HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (n-Hexane:IPA:TFA) C Dilute to Working Standard (0.1 mg/mL) A->C B Prepare Racemic Standard (1 mg/mL stock) B->C D Filter Sample C->D E System Equilibration D->E F Inject Sample (10 µL) E->F G Chromatographic Separation (Chiralpak AD-H, 25°C, 1.0 mL/min) F->G H UV Detection (230 nm) G->H I Record Chromatogram H->I J System Suitability Check (Resolution, Tailing Factor) I->J K Quantify Enantiomers J->K

Caption: Workflow for Chiral HPLC Separation.

Conclusion

The described HPLC method provides a reliable and robust protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and peak shape. This method is suitable for quality control, enantiomeric purity determination, and research and development in the pharmaceutical industry. Method optimization may be necessary depending on the specific HPLC system and column used.

References

Applications of 2-(4-Chlorophenyl)propanoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative belonging to the profen class of compounds, many of which exhibit non-steroidal anti-inflammatory drug (NSAID) properties. Its structural motif, featuring a chiral center and a halogenated aromatic ring, makes it a valuable and versatile building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various organic molecules, including esters, amides, and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Application Notes

This compound serves as a key precursor for the synthesis of a range of derivatives with potential biological activities. The primary applications involve the functionalization of its carboxylic acid group to form esters and amides, and its use as a scaffold for the construction of more complex molecules, including heterocyclic systems.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is readily converted into esters and amides. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs. Esterification is typically achieved through Fischer esterification under acidic conditions, while amidation requires the activation of the carboxylic acid, commonly with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt).

Precursor for the Synthesis of Heterocyclic Compounds

The this compound scaffold can be incorporated into various heterocyclic rings, such as oxadiazoles (B1248032) and pyrazoles. These heterocycles are prevalent in many biologically active compounds. The synthesis often involves the conversion of the carboxylic acid to an intermediate like an acid chloride or hydrazide, which then undergoes cyclization reactions with appropriate reagents. For instance, the formation of 1,3,4-oxadiazoles can be achieved by reacting the corresponding acid hydrazide with a dehydrating agent.

Building Block in the Synthesis of Potential Anti-inflammatory Agents

Given its structural similarity to known NSAIDs, this compound is an attractive starting material for the development of new anti-inflammatory agents. By modifying its structure, researchers can fine-tune the pharmacological properties, such as cyclooxygenase (COX) enzyme inhibition, to enhance efficacy and reduce side effects.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)propanoate (Esterification)

This protocol describes the Fischer esterification of this compound with ethanol (B145695).

Reaction Scheme:

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)propanoate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound184.621.0-
Ethanol46.0710-20-
Ethyl 2-(4-chlorophenyl)propanoate212.67-85-95
Protocol 2: Synthesis of N-Benzyl-2-(4-chlorophenyl)propanamide (Amidation)

This protocol details the synthesis of an amide derivative using EDCI and HOBt as coupling agents.

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine (B48309)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound184.621.0-
Benzylamine107.151.1-
EDCI191.701.2-
HOBt135.121.2-
N-Benzyl-2-(4-chlorophenyl)propanamide273.75-80-90

Visualizations

Logical Workflow for the Derivatization of this compound

G start This compound esterification Esterification (e.g., Fischer) start->esterification amidation Amidation (e.g., EDCI/HOBt) start->amidation acid_chloride Acid Chloride Formation (e.g., SOCl2) start->acid_chloride esters Esters esterification->esters amides Amides amidation->amides acid_chloride_product 2-(4-Chlorophenyl)propionyl Chloride acid_chloride->acid_chloride_product hydrazide Hydrazide Formation hydrazide_product 2-(4-Chlorophenyl)propanehydrazide hydrazide->hydrazide_product heterocycle Heterocycle Synthesis (e.g., Oxadiazole) heterocycle_product Substituted Heterocycles heterocycle->heterocycle_product acid_chloride_product->hydrazide Reaction with Hydrazine hydrazide_product->heterocycle Cyclization Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID 2-(4-Chlorophenyl)propanoic Acid Derivatives (NSAIDs) NSAID->COX_Enzymes Inhibition

Application Note: Derivatization Protocols for the Analysis of 2-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)propanoic acid is a carboxylic acid of interest in various fields, including pharmaceutical development and environmental analysis. Its accurate quantification often requires derivatization to improve its volatility for gas chromatography (GC) or to enhance its detection for high-performance liquid chromatography (HPLC). This application note provides detailed protocols for the derivatization of this compound for both GC-MS and chiral HPLC analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The two most common methods are esterification and silylation.

Esterification (Methyl Ester Synthesis)

Esterification converts the carboxylic acid group into a less polar and more volatile ester. A common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification with Methanol (B129727)

Objective: To convert this compound to its methyl ester for GC-MS analysis.

Reagents and Equipment:

Reagent/EquipmentSpecification
This compoundAnalytical standard
Methanol (MeOH)Anhydrous, HPLC grade
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Chloride (NaCl)Saturated aqueous solution (brine)
Ethyl Acetate (B1210297)HPLC grade
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Granular
Reaction Vials2 mL, screw cap with PTFE septa
Heating Block or Water BathCapable of maintaining 65°C
Vortex Mixer-
Centrifuge-
GC-MS SystemWith a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of anhydrous methanol to the vial.

  • Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the mixture.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set at 65°C for 3.5 hours (210 minutes).

  • Quenching and Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of ethyl acetate and 1 mL of deionized water.

    • Vortex the mixture for 1 minute.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Washing:

    • Add 1 mL of saturated sodium bicarbonate solution to the collected organic layer to neutralize any remaining acid. Vortex and allow the layers to separate. Discard the lower aqueous layer.

    • Wash the organic layer with 1 mL of brine. Vortex and discard the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Analysis: The resulting solution containing the methyl ester of this compound is ready for injection into the GC-MS system.

Expected Results:

Reaction Workflow:

cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_analysis Analysis start Weigh 1 mg of This compound add_methanol Add 1 mL Methanol start->add_methanol add_catalyst Add 50 µL H₂SO₄ add_methanol->add_catalyst react Heat at 65°C for 210 min add_catalyst->react quench Cool & Add Ethyl Acetate/Water react->quench extract Vortex & Centrifuge Collect Organic Layer quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry gcms GC-MS Analysis dry->gcms cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Prepare 1 mg/mL solution of This compound dry_sample Evaporate 100 µL to dryness under Nitrogen start->dry_sample add_reagent Add 100 µL of BSTFA/Pyridine (2:1) dry_sample->add_reagent vortex Vortex for 30s add_reagent->vortex react Heat at 60°C for 60 min vortex->react cool Cool to Room Temp. react->cool gcms GC-MS Analysis cool->gcms cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_quench Quenching & Dilution cluster_analysis Analysis start Prepare 1 mg/mL solution of racemic analyte in buffer add_marfeys Add Marfey's Reagent and NaHCO₃ start->add_marfeys react Incubate at 40°C for 1 hour add_marfeys->react quench Cool & Add HCl react->quench dilute Dilute with Mobile Phase quench->dilute filter Filter through 0.45 µm filter dilute->filter hplc HPLC Analysis filter->hplc

References

Application Notes and Protocols for Pyrrole Derivatives of Propanoic Acid: Anti-inflammatory and Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory and immunomodulatory properties of pyrrole (B145914) derivatives of propanoic acid. This document includes detailed experimental protocols for evaluating these effects and presents key quantitative data for representative compounds. Additionally, it visualizes the primary signaling pathways involved in their mechanism of action.

Introduction

Pyrrole derivatives of propanoic acid are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac.[1][2][3] These compounds often exhibit potent anti-inflammatory and immunomodulatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory cytokines.[1][2][3] This document details the experimental procedures to assess these biological activities and summarizes the efficacy of selected derivatives.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo anti-inflammatory and immunomodulatory activities of selected pyrrole derivatives of propanoic acid.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3f COX-1>100-[1][2]
COX-215.2>6.58[1][2]
Compound 4g COX-10.81.12[1][2]
COX-20.9[1][2]
Compound 4h COX-10.52.2[1][2]
COX-21.1[1][2]
Compound 4k COX-11.20.58[1][2]
COX-20.7[1][2]
Compound 4l COX-11.50.88[1][2]
COX-21.3[1][2]
Celecoxib COX-1150.04[1][2]
COX-20.6[1][2]
Ibuprofen COX-151.6[1][2]
COX-28[1][2]

Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Compounds 4g, 4h, 4k, 4l are N-pyrrole carboxylic acid derivatives as described in ACS Omega 2023, 8, 48, 46344–46361.[1][2]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Compound 3f 20 (single dose)2Significant reduction (p=0.001)[3]
10 (14 days)1-5Significant inhibition (p<0.001)[3]
20 (14 days)1-5Significant inhibition (p<0.001)[3]
40 (14 days)1-5Significant inhibition (p<0.001)[3]
Diclofenac 251-5Significant inhibition[3]

Table 3: Immunomodulatory Effects on Cytokine Levels in LPS-Induced Systemic Inflammation Model

CompoundDose (mg/kg)Treatment DurationSerum TNF-α LevelSerum TGF-β1 LevelSerum IL-10 LevelReference
Compound 3f 40Single DoseNo significant changeSignificantly increased (p=0.002)Unaffected[3]
4014 daysSignificantly decreased (p=0.032)Significantly increased (p=0.045)Unaffected[3]

Experimental Protocols

Synthesis of a Representative Pyrrole Derivative of Propanoic Acid

This protocol describes a general method for the synthesis of N-pyrrolylcarboxylic acids via the Paal-Knorr cyclization, as reported for Compound 3f.[3]

Protocol: Paal-Knorr Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)

  • Step 1: Synthesis of the 1,4-dicarbonyl compound. (Detailed procedure for the specific precursor of Compound 3f should be referenced from the primary literature).

  • Step 2: Cyclization.

    • Dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as glacial acetic acid or ethanol.

    • Add an equimolar amount of the primary amine, in this case, 3-phenylalanine.

    • Heat the reaction mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Step 3: Purification.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrrole derivative.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vivo Anti-inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

  • Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Test compound groups (e.g., Compound 3f at 10, 20, 40 mg/kg, administered intraperitoneally or orally)

    • Positive control (e.g., Diclofenac at 25 mg/kg, administered by the same route as the test compound)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, test compound, or positive control.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Immunomodulatory Activity

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

  • Animals and Grouping: Use animals and grouping similar to the paw edema model.

  • Procedure:

    • Administer the vehicle, test compound, or positive control for a specified duration (e.g., single dose or repeated doses for 14 days).

    • At the end of the treatment period, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

    • After a specific time post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Analysis:

    • Separate the serum by centrifugation.

    • Quantify the serum levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., TGF-β1, IL-10) cytokines using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the different treatment groups and the control group using appropriate statistical tests.

In Vitro Anti-inflammatory Activity

Protocol: COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the compounds against COX isoforms.

  • Reagents and Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A suitable detection system (e.g., colorimetric, fluorometric, or luminescent).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Procedure (General):

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations in a microplate well.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a specific incubation period, stop the reaction and measure the amount of prostaglandin (B15479496) produced using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by pyrrole derivatives of propanoic acid and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Paal-Knorr Cyclization purification Recrystallization synthesis->purification characterization NMR, MS purification->characterization cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay paw_edema Carrageenan-Induced Paw Edema characterization->paw_edema ic50 IC50 Determination cox_assay->ic50 selectivity Selectivity Index Calculation ic50->selectivity lps_model LPS-Induced Systemic Inflammation paw_edema->lps_model cytokine_analysis ELISA for Cytokines (TNF-α, TGF-β1, IL-10) lps_model->cytokine_analysis

Caption: Experimental workflow for the synthesis and evaluation of pyrrole derivatives.

cox_pathway stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation (Pain, Edema) prostaglandins->inflammation pyrrole_derivative Pyrrole Propanoic Acid Derivatives pyrrole_derivative->cox1 less inhibition pyrrole_derivative->cox2 inhibit

Caption: Inhibition of the COX pathway by pyrrole propanoic acid derivatives.

cytokine_pathway cluster_inflammation Pro-inflammatory Signaling cluster_immunomodulation Immunomodulatory Signaling lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb tnfa TNF-α Production nfkb->tnfa inflammation Inflammation tnfa->inflammation tgfb TGF-β1 Production smad Smad Pathway Activation tgfb->smad treg Regulatory T cell (Treg) Differentiation smad->treg immunosuppression Immune Regulation treg->immunosuppression pyrrole_derivative Pyrrole Propanoic Acid Derivatives pyrrole_derivative->tnfa inhibit pyrrole_derivative->tgfb promote

Caption: Immunomodulatory effects on TNF-α and TGF-β1 signaling pathways.

References

Application Note: Quantification of Propanoic Acid in Soil Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propanoic acid, a key short-chain fatty acid (SCFA) in soil ecosystems, plays a vital role in microbial metabolism, plant-microbe interactions, and overall soil health. Accurate quantification of propanoic acid is crucial for research in soil science, agriculture, and drug development where soil microorganisms are a source of novel compounds. This application note provides a detailed protocol for the analysis of propanoic acid in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH). The method offers high sensitivity and specificity for the quantification of propanoic acid in complex soil matrices.

Introduction

Short-chain fatty acids (SCFAs), including propanoic acid, are central intermediates in the microbial carbon cycle in soil. They are produced during the anaerobic fermentation of organic matter and can be utilized by a wide range of microorganisms. The concentration of propanoic acid in soil can be an indicator of microbial activity and metabolic pathways. Furthermore, propanoic acid can act as a signaling molecule in microbial communication (quorum sensing) and in the intricate dialogue between plants and soil microbes. Given its importance, a robust and reliable analytical method for the quantification of propanoic acid in soil is essential for researchers in various fields.

Due to the volatile and hydrophilic nature of propanoic acid, direct analysis by reversed-phase LC-MS/MS is challenging. Derivatization is commonly employed to improve chromatographic retention and ionization efficiency.[1] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent, which reacts with the carboxylic acid group of propanoic acid to form a stable, more hydrophobic derivative suitable for LC-MS/MS analysis.[2]

Data Presentation

The following table summarizes the concentrations of propanoic acid found in various soil and sediment types as reported in the literature. This data can serve as a reference for expected concentration ranges in different environments.

Soil/Sediment TypeLand Use/LocationPropanoic Acid ConcentrationReference
Reclaimed Soil (Silty Clay Loam)Huainan mining area, China< 10% of total low-molecular-weight organic acids--INVALID-LINK--
SedimentLoch Eil, Scotland0.5 - 30.6 µg/g[3]
Loamy SoilBareVariable with depth and time after slurry application--INVALID-LINK--
Silty Clay LoamAmended with liquid hog manureVariable with depth and time--INVALID-LINK--
Simulated Bedded PacksBeef Cattle Manure~0.1 - 0.6 mmol/g (dry matter basis)--INVALID-LINK--

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of propanoic acid from soil samples.

Soil Sample Preparation and Extraction

Materials:

  • Fresh or frozen soil samples

  • Methanol (B129727), LC-MS grade

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Weigh 5 g of soil into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extracted sample is now ready for derivatization.

Derivatization of Propanoic Acid with 3-NPH

Materials:

  • Soil extract (from step 1)

  • 3-nitrophenylhydrazine (3-NPH) solution (200 mM in 50% methanol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (120 mM with 6% pyridine (B92270) in 50% methanol)

  • Formic acid (0.1% in water)

  • Heating block or water bath

Protocol:

  • To 40 µL of the soil extract, add 20 µL of the 200 mM 3-NPH solution.[1]

  • Add 20 µL of the 120 mM EDC solution containing 6% pyridine.[1]

  • Vortex the mixture briefly.

  • Incubate the reaction mixture at 40°C for 30 minutes.[1]

  • After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.

  • Centrifuge the derivatized sample at 14,350 x g for 10 minutes prior to LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8060, Sciex 4000 QTRAP)

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-50% B

    • 5.0-5.1 min: 50-95% B

    • 5.1-6.0 min: 95% B

    • 6.0-6.1 min: 95-10% B

    • 6.1-8.0 min: 10% B

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions for 3-NPH derivatized propanoic acid:

    • Precursor Ion (m/z): 208.1

    • Product Ion (m/z): 137.0

    • Note: These transitions should be optimized for the specific instrument used.

  • Source Temperature: 400°C

  • IonSpray Voltage: -4500 V

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil Sample (5g) extraction Methanol Extraction soil_sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 filtration Filtration (0.22 µm) centrifugation1->filtration add_3nph Add 3-NPH & EDC/Pyridine filtration->add_3nph incubation Incubate (40°C, 30 min) add_3nph->incubation quenching Quench with Formic Acid incubation->quenching centrifugation2 Centrifugation quenching->centrifugation2 lcmsms LC-MS/MS Analysis centrifugation2->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of propanoic acid in soil.

signaling_pathway cluster_producer Propanoic Acid Producers cluster_receiver Responding Microorganisms cluster_response Physiological Responses fermenting_bacteria Fermenting Bacteria (e.g., Clostridium, Bacteroides) propanoic_acid Propanoic Acid (Signaling Molecule) fermenting_bacteria->propanoic_acid Production organic_matter Soil Organic Matter organic_matter->fermenting_bacteria other_bacteria Other Bacteria propanoic_acid->other_bacteria Signal Perception fungi Fungi propanoic_acid->fungi Signal Perception gene_expression Altered Gene Expression other_bacteria->gene_expression biofilm Biofilm Formation other_bacteria->biofilm motility Motility Changes other_bacteria->motility antibiotic Antibiotic Production fungi->antibiotic

Caption: Proposed signaling role of propanoic acid in soil microbial communities.

Discussion

The presented method provides a reliable and sensitive approach for the quantification of propanoic acid in soil samples. The derivatization with 3-NPH is a critical step to overcome the analytical challenges associated with short-chain fatty acids. The quantitative data presented from various studies highlight the wide range of propanoic acid concentrations that can be expected in different soil environments, reflecting the diverse microbial activities and soil conditions.

The role of propanoic acid extends beyond being a simple metabolite. As illustrated in the signaling pathway diagram, it can act as a communication molecule within the complex soil microbiome. Bacteria can produce and sense propanoic acid, leading to population-wide changes in behavior such as altered gene expression, biofilm formation, and motility. This form of chemical communication is a fundamental aspect of how microbial communities structure themselves and interact with their environment, including plant roots. Understanding these signaling networks is a burgeoning area of research with implications for enhancing soil health and agricultural productivity.

Conclusion

This application note details a robust LC-MS/MS method for the quantification of propanoic acid in soil. The provided protocol and data serve as a valuable resource for researchers investigating soil biogeochemistry, microbial ecology, and the discovery of novel bioactive compounds from soil microorganisms. The exploration of propanoic acid's role as a signaling molecule opens up new avenues for understanding and manipulating the soil microbiome for beneficial outcomes.

References

Application Notes and Protocols for Solid Phase Extraction of 2-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in various matrices is crucial for research and quality control. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2][3] This document provides a detailed protocol for the extraction of this compound from an aqueous matrix using SPE, based on established principles for the extraction of acidic drugs.

Principle of the Method

The proposed method utilizes a reversed-phase SPE sorbent. This compound, being a moderately non-polar and acidic compound, can be effectively retained on a non-polar stationary phase from an acidified aqueous sample. The acidic conditions ensure that the carboxyl group is protonated, rendering the molecule less polar and enhancing its retention on the hydrophobic sorbent. Interfering substances can be washed away with a weak organic solvent mixture, after which the analyte of interest is eluted with a stronger organic solvent.

An alternative approach involves using a mixed-mode or polymeric sorbent that allows for retention through a combination of hydrophobic and ion-exchange interactions.[4][5] For instance, a polymeric sorbent with a polar surface can minimize protein binding when dealing with biological fluids, leading to cleaner extracts.[4]

Proposed Sorbent Selection

Several types of SPE sorbents can be considered for the extraction of this compound. The choice of sorbent will depend on the sample matrix and the desired selectivity.

Sorbent TypeRetention MechanismAdvantagesTypical Applications
Reversed-Phase (e.g., C18, C8) Hydrophobic (van der Waals) interactionsWidely available, good for non-polar to moderately polar analytes.[6][7]Extraction of drugs and metabolites from biological fluids.[6]
Polymeric (e.g., Polystyrene-divinylbenzene) Primarily hydrophobic interactionsHigh surface area, stable over a wide pH range, good retention for a broad range of analytes.[4]Extraction of acidic, basic, and neutral drugs from aqueous samples.[5]
Mixed-Mode (e.g., Reversed-Phase with Anion Exchange) Hydrophobic and Ion-Exchange interactionsHigh selectivity for ionizable compounds, allows for stringent washing steps leading to cleaner extracts.[8]Fractionation of acidic, basic, and neutral drugs.[5]

For this application note, a standard Reversed-Phase C18 sorbent is proposed due to its versatility and common availability.

Experimental Protocol: Reversed-Phase SPE

This protocol is designed for the extraction of this compound from a simple aqueous matrix (e.g., buffered solution, wastewater). For more complex matrices like plasma or urine, a protein precipitation or hydrolysis step may be required prior to SPE.[9]

Materials and Reagents

  • SPE Cartridge: C18, 500 mg bed weight, 3 mL volume

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Deionized water

  • Sample containing this compound

  • SPE manifold

  • Collection tubes

Quantitative Parameters

The following table summarizes the proposed quantitative parameters for the SPE protocol. These values may require optimization depending on the specific application and analytical instrumentation.

ParameterValue/ConditionRationale
Sample Volume 10 mLA larger volume can be used for trace concentration.
Sample pH 2-3 (Adjusted with formic acid)To ensure the analyte is in its neutral, protonated form for optimal retention on the C18 sorbent.[4]
Conditioning Solvent 5 mL MethanolTo activate the C18 stationary phase.[10]
Equilibration Solvent 5 mL Deionized Water (pH 2-3)To prepare the sorbent for the aqueous sample and maintain the desired pH.[10]
Loading Flow Rate 1-2 mL/minTo ensure sufficient interaction time between the analyte and the sorbent.
Washing Solvent 5 mL of 5% Methanol in Water (pH 2-3)To remove polar interferences without eluting the analyte.
Elution Solvent 2 x 2 mL Methanol or AcetonitrileTo desorb the analyte from the sorbent. Using two smaller aliquots can improve elution efficiency.
Reconstitution Solvent Mobile phase of the analytical methodTo ensure compatibility with the subsequent analysis (e.g., HPLC).[10]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Post-Extraction Sample Aqueous Sample Adjust_pH Adjust pH to 2-3 with Formic Acid Sample->Adjust_pH Condition Condition with Methanol Equilibrate Equilibrate with Acidified Water Load Load Sample Wash Wash with 5% Methanol in Water Elute Elute with Methanol/Acetonitrile Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC/LC-MS Reconstitute->Analyze

Caption: SPE Workflow for this compound.

Step-by-Step Protocol

  • Sample Pre-treatment:

    • Take a known volume of the aqueous sample (e.g., 10 mL).

    • Acidify the sample to a pH of 2-3 by adding a small amount of formic acid. Mix thoroughly.

    • If the sample contains particulates, centrifuge or filter it before loading.[3]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the SPE manifold.

    • Pass 5 mL of methanol through the cartridge at a steady flow rate. Do not let the sorbent run dry.

  • SPE Cartridge Equilibration:

    • Immediately after conditioning, pass 5 mL of deionized water (acidified to pH 2-3) through the cartridge. This step is crucial to ensure the sorbent is in a suitable state for sample retention.[10] Do not let the sorbent run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Collect the flow-through and discard it.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water (acidified to pH 2-3). This step removes any weakly retained, polar interfering compounds.

    • Apply a gentle vacuum to dry the sorbent bed completely after the washing solvent has passed through.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the this compound from the cartridge by passing 2 mL of methanol or acetonitrile through the sorbent.

    • Repeat the elution step with a second 2 mL aliquot of the elution solvent to ensure complete recovery.

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase of the analytical method (e.g., HPLC) for subsequent analysis.

Method Development and Optimization

The provided protocol is a general guideline. For optimal performance, method development and optimization are recommended. Key parameters to consider for optimization include:

  • Sorbent Selection: Testing different sorbents (e.g., C8, polymeric, mixed-mode) may improve recovery and reduce matrix effects.

  • pH of Sample and Wash Solution: The pH plays a critical role in the retention of ionizable compounds.[11] A thorough evaluation of the pH profile can enhance selectivity.

  • Wash Solvent Composition: The percentage of organic solvent in the wash step can be adjusted to remove a wider range of interferences without causing premature elution of the analyte.

  • Elution Solvent Composition and Volume: The type and volume of the elution solvent should be optimized to ensure complete recovery of the analyte in the smallest possible volume.

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous samples. By following the outlined steps and considering the recommendations for method optimization, researchers, scientists, and drug development professionals can achieve reliable and reproducible extraction results, paving the way for accurate downstream analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Chlorophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-Chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and scalable method is the Friedel-Crafts alkylation of chlorobenzene (B131634). This route typically involves the reaction of chlorobenzene with a 2-halopropanoate ester, such as ethyl 2-chloropropionate, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2] The resulting ethyl 2-(4-chlorophenyl)propanoate intermediate is then hydrolyzed to yield the final carboxylic acid product.[1]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the success of the synthesis.[3] Key parameters include:

  • Purity of Reagents: Anhydrous conditions and high-purity starting materials (chlorobenzene, ethyl 2-chloropropionate) and catalyst (anhydrous AlCl₃) are crucial to prevent side reactions.

  • Reaction Temperature: The Friedel-Crafts alkylation is highly temperature-sensitive. Maintaining a low temperature (typically between -5°C and 5°C) is essential to minimize the formation of unwanted positional isomers (ortho-, meta-) and polysubstitution products.[1][4]

  • Stoichiometry: The molar ratio of reactants and the catalyst must be carefully controlled. An excess of the alkylating agent or catalyst can lead to by-product formation.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote side reactions or product degradation.[3]

  • Post-reaction Work-up: The quenching and extraction procedures are critical for separating the product from the catalyst and unreacted starting materials, minimizing product loss.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials. For detailed purity analysis and identification of by-products like positional isomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5] The final structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause: Inactive or insufficient catalyst.

    • Recommended Solution: Anhydrous aluminum chloride is highly hygroscopic. Ensure it has been stored correctly in a desiccator and handled under an inert atmosphere. Use a freshly opened bottle or sublime the catalyst before use. Verify that the correct stoichiometric amount was added.

  • Potential Cause: Poor quality of starting materials.

    • Recommended Solution: Use freshly distilled chlorobenzene and ethyl 2-chloropropionate. Ensure all solvents are anhydrous, as water will deactivate the Lewis acid catalyst.

  • Potential Cause: Incorrect reaction temperature.

    • Recommended Solution: Maintain the reaction temperature strictly within the optimized range (e.g., -5°C to 5°C).[1] Use a cryostat or a well-maintained ice/salt bath. Monitor the internal temperature of the reaction flask, not just the bath temperature.

Problem 2: Low Purity / Presence of Multiple By-products in Crude Product

  • Potential Cause: Formation of positional isomers (ortho- and meta-).

    • Recommended Solution: This is a common issue in Friedel-Crafts reactions.[4] Lowering the reaction temperature can improve para-selectivity. The choice of solvent can also influence regioselectivity; less polar solvents may favor para-substitution. Experiment with different Lewis acid catalysts (e.g., FeCl₃, TiCl₄) which may offer different selectivity.

  • Potential Cause: Polysubstitution.

    • Recommended Solution: Avoid using a large excess of the alkylating agent (ethyl 2-chloropropionate). Control the stoichiometry carefully, typically using a slight excess of chlorobenzene.

  • Potential Cause: Incomplete hydrolysis of the ester intermediate.

    • Recommended Solution: Ensure the hydrolysis step (e.g., using aqueous HCl or NaOH) is carried out for a sufficient duration and at an appropriate temperature (e.g., 70-100°C) to drive the reaction to completion.[1] Monitor the disappearance of the ester spot by TLC.

Problem 3: Difficulty in Product Isolation and Purification

  • Potential Cause: Emulsion formation during aqueous work-up.

    • Recommended Solution: Break the emulsion by adding a saturated brine solution. If the problem persists, filter the entire mixture through a pad of Celite.

  • Potential Cause: Product fails to crystallize or oils out.

    • Recommended Solution: Ensure the crude product is sufficiently pure before attempting recrystallization.[3] Test various solvent systems; a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like toluene (B28343) or ethyl acetate) is often effective.[4] Try scratching the inside of the flask with a glass rod or seeding with a pure crystal to induce crystallization.

Experimental Protocols & Data

Protocol: Synthesis via Friedel-Crafts Alkylation and Hydrolysis

This protocol is based on established methods for the synthesis of 2-arylpropanoic acids.[1][2]

Step 1: Friedel-Crafts Alkylation

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with anhydrous aluminum chloride (AlCl₃) and chlorobenzene.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add ethyl 2-chloropropionate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 24 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)propanoate.

Step 2: Hydrolysis

  • To the crude ester, add a 10% aqueous solution of hydrochloric acid.[2]

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 20-24 hours until the ester is fully consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation: Influence of Reaction Conditions on Yield

The following table summarizes how variations in key parameters can affect the yield in a typical Friedel-Crafts synthesis of this compound.

ParameterCondition ACondition B (Optimized)Condition CPotential Outcome
Temperature 25°C0-5°C -20°CHigher temps (A) decrease yield due to isomer formation. Very low temps (C) may slow the reaction rate significantly.
Catalyst (AlCl₃) 0.9 equivalents1.1 equivalents 2.0 equivalentsInsufficient catalyst (A) leads to low conversion. Excess catalyst (C) can promote side reactions.
Reaction Time 8 hours24 hours 48 hoursShort time (A) results in incomplete reaction. Long time (C) may increase by-products without improving yield.
Solvent DichloromethaneChlorobenzene (reactant) NitrobenzeneUsing the reactant as a solvent is efficient. Other solvents can alter reactivity and selectivity.
Reported Yield LowModerate to High Low to ModerateThe combination of optimized parameters in Condition B is expected to provide the best yield.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Purification start_end start_end process process intermediate intermediate purification purification A Chlorobenzene D Friedel-Crafts Alkylation (0-5°C, 24h) B Ethyl 2-chloropropionate C Anhydrous AlCl₃ F Crude Ester Intermediate D->F E Hydrolysis (HCl, Reflux) G Crude Acid Product E->G F->E H Recrystallization G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Caption: A logical diagram for troubleshooting common issues in the synthesis.

Caption: General reaction pathway for the two-step synthesis.

References

Troubleshooting by-product formation in 2-arylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-arylpropionic acids, such as ibuprofen (B1674241) and ketoprofen.

Troubleshooting Guide: By-Product Formation

This section addresses specific issues related to by-product formation during the synthesis of 2-arylpropionic acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Multiple Isomers in Friedel-Crafts Reactions

Question: My reaction is producing a mixture of positional isomers (ortho-, meta-, and para-) of the desired 2-arylpropionic acid, leading to low yield and purification challenges. How can I improve the regioselectivity for the para-isomer?

Answer: The formation of positional isomers is a common challenge in Friedel-Crafts reactions. Several factors can be optimized to favor the desired para-substitution.

  • Possible Cause 1: Reaction Temperature. Higher temperatures can lead to the formation of thermodynamically more stable, but often undesired, meta-isomers, or the kinetically favored ortho-isomer.

    • Solution: Lowering the reaction temperature often enhances selectivity for the para-isomer.[1] It is crucial to maintain a precise temperature, as deviations can lead to side reactions or crystallization of starting materials.[2] For instance, in certain Friedel-hydrolysis reactions for ibuprofen synthesis, maintaining the temperature between 13–15 °C is effective in inhibiting side reactions.[2]

  • Possible Cause 2: Choice and Amount of Catalyst. The Lewis acid catalyst plays a critical role in determining the isomer ratio.

    • Solution: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their molar ratios.[1] Sometimes, a milder catalyst or a different concentration can significantly improve para-selectivity. Modern methods have also employed recyclable hydrogen fluoride (B91410) as an alternative to aluminum chloride to reduce toxic by-products.[3]

  • Possible Cause 3: Solvent Effects. The polarity of the solvent can influence the electrophilic substitution pattern on the aromatic ring.

    • Solution: Test different solvents. Less polar solvents may favor the formation of the para-isomer due to steric hindrance.[1]

Issue 2: Formation of O-Acylated By-Products

Question: I have identified an ester by-product in my reaction mixture, suggesting O-acylation of a phenol (B47542) group instead of the desired C-acylation. How can this be prevented?

Answer: O-acylation is a competing reaction, especially when the starting material contains a hydroxyl group.

  • Possible Cause: The hydroxyl group on the aromatic ring is susceptible to acylation under Friedel-Crafts conditions.

    • Identification: This by-product can be identified by FT-IR spectroscopy, where it will show a characteristic ester carbonyl stretch at a higher wavenumber (~1760-1770 cm⁻¹) compared to the carboxylic acid carbonyl of the desired product.[1]

    • Solution: Employing a protecting group strategy for the hydroxyl functionality can prevent this side reaction. After the C-acylation is complete, the protecting group can be removed.

Issue 3: Formation of Di-Substituted By-Products with Hydroquinone (B1673460)

Question: When using hydroquinone as a starting material, I am observing a significant amount of a di-substituted ether by-product. How can I favor mono-substitution?

Answer: The formation of a 1,4-bis(alkoxy)benzene by-product is a common issue due to the presence of two reactive hydroxyl groups on hydroquinone.[4]

  • Possible Cause: Both hydroxyl groups of hydroquinone are susceptible to alkylation.

    • Solution 1: Use of Excess Hydroquinone. Employing a molar excess of hydroquinone can statistically favor the formation of the mono-alkylated product. The unreacted hydroquinone can be removed during the workup process.[4]

    • Solution 2: Monoprotection of Hydroquinone. A more controlled method is to use a monoprotected hydroquinone, such as the monobenzyl ether of hydroquinone. This ensures that only one hydroxyl group is available for the alkylation reaction. The protecting group can be removed in a subsequent step.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 2-arylpropionic acids?

A1: Depending on the synthetic route, common by-products include:

  • Positional Isomers: Ortho- and meta-isomers of the desired para-substituted product, particularly in Friedel-Crafts reactions.[1]

  • O-Acylated Phenol Esters: Formed when the starting material contains a phenolic hydroxyl group.[1]

  • Polysubstituted Products: Resulting from multiple acylations or alkylations on the aromatic ring.[1]

  • Di-ether By-products: Occur when starting materials with multiple hydroxyl groups, like hydroquinone, are used.[1][4]

  • Dimethylated Products: In syntheses involving methylation of arylacetonitriles, over-methylation can lead to undesired dimethylated by-products.[5]

Q2: How can I identify the by-products in my reaction mixture?

A2: A combination of analytical techniques is recommended for accurate by-product identification:

  • High-Performance Liquid Chromatography (HPLC): Effective for separating the desired product from its isomers and other impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the molecular weight of impurities and providing structural information through fragmentation patterns.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for elucidating the specific structures of by-products.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying specific functional groups, such as an ester carbonyl in an O-acylated by-product.[1]

Q3: My reaction yield is low, but I don't see significant by-product formation. What are other potential issues?

A3: Low yields can also result from factors other than by-product formation:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or increasing the temperature if the reaction is sluggish.[4]

  • Poor Quality of Reagents: Ensure that starting materials and reagents are of high purity, as impurities can interfere with the reaction.[4]

  • Insufficient Base: In reactions requiring deprotonation, such as the alkylation of phenols, ensure at least one equivalent of a suitable base is used.[4]

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[7] Optimize these procedures to minimize losses.

Data on Reaction Condition Optimization

Optimizing reaction conditions is critical for minimizing by-product formation. The following table summarizes the effect of temperature on a key intermediate step in one of the ibuprofen synthesis routes.

Reaction Temperature (°C)Yield of 1-chloroethyl-4-butyl benzene (B151609) ketone (%)Observations
< 12< 80Crystallization of raw materials occurs at lower temperatures, reducing the yield.
13 - 15OptimalThis temperature range effectively inhibits the occurrence of side reactions.[2]
> 16DecreasingSide reactions become more prevalent at higher temperatures, leading to a decrease in yield.

Experimental Protocols

Protocol 1: General Workflow for Synthesis, Analysis, and Purification

This protocol outlines a general workflow for the synthesis of a 2-arylpropionic acid, followed by analysis and purification to minimize by-products.

  • Reaction Setup: Combine starting materials, solvent, and catalyst in a suitable reaction vessel under appropriate atmospheric conditions (e.g., inert atmosphere).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC to determine the point of maximum conversion of the starting material and minimal by-product formation.

  • Workup: Quench the reaction and perform an appropriate workup, which may include washing with aqueous solutions to remove unreacted reagents and catalysts.

  • Crude Product Analysis: Analyze the crude product using HPLC and/or LC-MS to identify the main product and any significant by-products.

  • Purification: Purify the crude product using a suitable method such as recrystallization or column chromatography to isolate the desired 2-arylpropionic acid.

  • Final Product Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Protocol 2: Recrystallization for Purification

Recrystallization is a common and effective method for purifying solid 2-arylpropionic acids from by-products and other impurities.

  • Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include toluene, hexane, ethanol, water, or mixtures thereof.[1][4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger and purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification cluster_characterization Final Characterization start Reaction Setup reaction Reaction Monitoring (TLC/HPLC) start->reaction workup Quench & Aqueous Workup reaction->workup crude Crude Product workup->crude analysis Crude Analysis (HPLC/LC-MS) crude->analysis purify Recrystallization or Chromatography analysis->purify pure Pure Product purify->pure char Purity & Identity Confirmation (NMR, MS, HPLC) pure->char

Caption: Experimental workflow for synthesis, analysis, and purification.

G issue Low Yield / Multiple Peaks in HPLC? cause1 Positional Isomers (ortho/meta)? issue->cause1 cause2 Di-substituted By-product? issue->cause2 cause3 Incomplete Reaction? issue->cause3 solution1a Optimize Temperature & Catalyst cause1->solution1a Solution solution1b Change Solvent cause1->solution1b Solution solution2a Use Excess of Diol Reagent cause2->solution2a Solution solution2b Use Monoprotected Reagent cause2->solution2b Solution solution3 Increase Reaction Time/Temp cause3->solution3 Solution

Caption: Troubleshooting logic for by-product formation.

References

Technical Support Center: Improving the Enantioselectivity of 2-(4-Chlorophenyl)propanoic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental approaches for researchers, scientists, and drug development professionals working on the enantioselective separation of 2-(4-Chlorophenyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound and related profens, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor or no separation of the this compound enantiomers?

A1: Inadequate enantiomeric resolution is a common challenge. Several factors can contribute to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. For profens, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are commonly used, but the optimal choice is compound-specific.

  • Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols, acetonitrile) and the presence and concentration of additives significantly impact selectivity.

  • Incorrect Mobile Phase pH: As an acidic compound, the pH of the mobile phase affects the ionization state of this compound, which in turn influences its interaction with the CSP.

  • Unsuitable Temperature: Temperature affects the thermodynamics of the chiral recognition process. An inappropriate column temperature can lead to a loss of resolution.

  • Reported Difficulty with Cyclodextrin Additives in Countercurrent Chromatography: A study on the enantioseparation of chlorophenylpropanoic acid isomers by countercurrent chromatography reported that no resolution was achieved for the this compound racemate using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral additive under the optimized conditions that were successful for the 3-chloro isomer.[1] This suggests that forming a stable inclusion complex with a sufficient difference in inclusion capacity between the enantiomers and HP-β-CD might be challenging for the 4-chloro substituted compound.[1]

Solution Workflow:

G start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase (Solvents & Additives) csp->mobile_phase If resolution is still poor success Resolution Achieved csp->success If resolution improves ph Adjust Mobile Phase pH mobile_phase->ph If resolution is still poor mobile_phase->success If resolution improves temp Vary Column Temperature ph->temp If resolution is still poor ph->success If resolution improves temp->success If resolution improves G start Start: Method Development column_selection Select Polysaccharide CSP (e.g., Cellulose or Amylose based) start->column_selection mobile_phase_prep Prepare Mobile Phase (n-Hexane/IPA with 0.1% TFA) column_selection->mobile_phase_prep equilibration Equilibrate Column mobile_phase_prep->equilibration injection Inject Racemic Standard equilibration->injection evaluation Evaluate Resolution and Peak Shape injection->evaluation optimization Optimize Mobile Phase Ratio, Temperature, and Flow Rate evaluation->optimization If separation is not optimal validation Method Validation evaluation->validation If separation is optimal optimization->equilibration

References

Technical Support Center: Strategies for Reaction Optimization in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction optimization in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot and optimize your organic synthesis reactions effectively.

Category 1: Low Reaction Yield

Question: My reaction is resulting in a low yield or failing to proceed to completion. What are the primary causes and how can I troubleshoot this?

Answer: Low yields are a common challenge in organic synthesis and can arise from several factors. A systematic approach is crucial to identify and resolve the issue.[1]

Initial Troubleshooting Steps:

  • Re-evaluate Starting Materials and Reagents:

    • Purity: Impurities in starting materials or reagents can inhibit the reaction or lead to side products. Verify the purity of your materials using techniques like NMR or LC-MS. Consider purifying starting materials if necessary.[1][2]

    • Activity and Stability: Reagents, especially sensitive ones like organometallics or catalysts, can degrade over time. Use freshly opened reagents or re-titrate solutions to confirm their concentration. Ensure proper storage conditions are maintained.[1]

    • Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, particularly for moisture-sensitive reactions. Use anhydrous solvents and consider distilling them to remove stabilizers or impurities.[1]

  • Assess Reaction Conditions:

    • Temperature: Incorrect temperature can significantly impact reaction rates and selectivity. Ensure your reaction is being conducted at the optimal temperature as reported in the literature or determined through screening.[1][3]

    • Concentration: The concentration of reactants can affect reaction kinetics. If the reaction is slow, consider increasing the concentration. Conversely, high concentrations might promote unwanted side reactions.

    • Reaction Time: Monitor the reaction's progress using TLC, GC-MS, or NMR to determine the optimal reaction time. A reaction that is run for too long can lead to product decomposition.[1][2]

    • Stirring: For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of reactants.

  • Analyze the Work-up and Purification Process:

    • Product Loss During Extraction: Significant product loss can occur during aqueous work-ups. This can be due to emulsion formation, incorrect pH, or the product's solubility in the aqueous layer. To mitigate this, you can add brine to break emulsions, adjust the pH to ensure your product is in its neutral form, and back-extract the aqueous layers.[1]

    • Issues with Chromatography: Product can be lost during column chromatography due to decomposition on the silica (B1680970) gel, improper column packing, or co-elution with impurities.[1] If your compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine.[1]

Category 2: Poor Selectivity

Question: My reaction is producing a mixture of isomers (regioisomers or stereoisomers). How can I improve the selectivity?

Answer: Poor selectivity is a common issue that can be addressed by carefully modifying the reaction conditions and reagents.

Strategies to Enhance Selectivity:

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the formation of the kinetic product, which arises from the lower activation energy pathway.[3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition states of competing reaction pathways. Screening a variety of solvents can help identify one that favors the desired isomer.

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligands is critical. Bulky ligands can introduce steric hindrance that favors the formation of a specific regio- or stereoisomer.

  • Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition can influence selectivity, especially in reactions with multiple competing pathways.

Category 3: Formation of Side Products

Question: My reaction is generating significant amounts of byproducts, complicating purification and reducing the yield. What strategies can I employ to minimize side reactions?

Answer: The formation of side products is a frequent problem that can often be mitigated by optimizing reaction conditions and reagent selection.

Methods to Reduce Byproduct Formation:

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can help favor the desired reaction pathway over competing side reactions.[4]

  • Use More Selective Reagents: Employing more selective reagents can help to target the desired functional group and minimize reactions with other parts of the molecule.

  • Protecting Groups: If your molecule has multiple reactive sites, using protecting groups can temporarily block certain functional groups from reacting.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

  • Water Removal: In reactions that produce water as a byproduct, the water can sometimes interfere with the reaction or lead to side products. Techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves can be employed to remove water as it is formed.

Category 4: Challenges in Reaction Scale-Up

Question: I am trying to scale up my reaction from a lab scale to a larger scale, and I am encountering issues with yield and purity. What are the key considerations for a successful scale-up?

Answer: Scaling up a reaction is not always a linear process, and several factors that are negligible on a small scale can become significant at a larger scale.

Key Considerations for Scale-Up:

  • Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the reduced surface area-to-volume ratio of larger reactors. This can lead to localized overheating and the formation of byproducts. Ensure adequate cooling capacity and consider slower addition of reagents.[5]

  • Mass Transfer and Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture. Inadequate stirring on a larger scale can lead to localized concentration gradients and reduced yields.

  • Reaction Time: Operations such as heating, cooling, and reagent addition will take longer on a larger scale. It is important to account for these extended times and assess the stability of all materials and intermediates under these conditions.[5][6]

  • Solvent and Reagent Choice: Solvents and reagents that are suitable for small-scale reactions may not be practical or safe for large-scale production due to cost, safety, or handling issues.

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how quantitative data can be structured to compare the effects of different reaction parameters.

Table 1: Effect of Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
1751585Fictional Example
21001592Fictional Example
31251588Fictional Example
41501575Fictional Example

Table 2: Influence of Solvent on Reaction Selectivity (Product A vs. Product B)

EntrySolventDielectric ConstantRatio of Product A:BReference
1Hexane1.891:2Fictional Example
2Toluene2.381:1Fictional Example
3Tetrahydrofuran (THF)7.523:1Fictional Example
4Acetonitrile37.510:1Fictional Example

Table 3: Impact of Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
10.52465Fictional Example
21.02488Fictional Example
32.02495Fictional Example
45.02495Fictional Example

Experimental Protocols

Protocol: Reaction Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical method for systematically varying multiple reaction parameters simultaneously to efficiently find the optimal conditions.[7] A full factorial design is a comprehensive approach where every combination of factors and their levels is tested.[1][2]

Objective: To maximize the yield of a Suzuki-Miyaura cross-coupling reaction.

1. Define Factors and Levels:

  • Identify the key reaction parameters (factors) that may influence the yield.

  • For each factor, define a high (+) and low (-) level.

FactorLow Level (-)High Level (+)
Temperature (°C)80100
Catalyst Loading (mol%)12
Base Equivalence1.52.0

2. Create the Experimental Design Matrix:

  • A full factorial design with 3 factors at 2 levels will require 2³ = 8 experiments.

ExperimentTemperatureCatalyst LoadingBase Equivalence
1---
2+--
3-+-
4++-
5--+
6+-+
7-++
8+++

3. Perform the Experiments:

  • Execute the 8 reactions according to the conditions specified in the design matrix.

  • Ensure that all other reaction parameters (e.g., solvent, concentration, reaction time) are kept constant.

  • Carefully measure the yield for each experiment.

4. Analyze the Results:

  • Input the experimental yields into a statistical software package.

  • Analyze the main effects of each factor to understand its individual impact on the yield.

  • Examine the interaction effects between factors to identify any synergistic or antagonistic relationships.

  • Generate a predictive model to identify the optimal conditions for maximizing the yield.

5. Validate the Model:

  • Perform a reaction at the predicted optimal conditions to confirm the model's accuracy.

Visualizations

Troubleshooting and Optimization Workflow

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Systematic Optimization cluster_3 Outcome start Low Yield / Poor Selectivity / Side Products reagent_check Check Reagent/Solvent Purity & Stability start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Conc.) start->condition_check workup_check Analyze Workup & Purification start->workup_check ovat One-Variable-at-a-Time (OVAT) reagent_check->ovat condition_check->ovat workup_check->ovat doe Design of Experiments (DoE) optimized Optimized Reaction doe->optimized ovat->doe For complex interactions ovat->optimized

Caption: A workflow for troubleshooting and optimizing organic synthesis reactions.

Design of Experiments (DoE) Workflow

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Validation cluster_3 Final Outcome define_objective Define Objective (e.g., Maximize Yield) select_factors Select Factors & Levels define_objective->select_factors choose_design Choose Experimental Design select_factors->choose_design run_experiments Run Experiments choose_design->run_experiments collect_data Collect & Record Data run_experiments->collect_data analyze_results Analyze Data (Statistical Software) collect_data->analyze_results build_model Build Predictive Model analyze_results->build_model validate_model Validate Model with Confirmation Run build_model->validate_model optimal_conditions Identify Optimal Conditions validate_model->optimal_conditions

Caption: A structured workflow for reaction optimization using Design of Experiments (DoE).

References

Minimizing peak tailing in chiral HPLC of acidic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges in chiral High-Performance Liquid Chromatography (HPLC). This guide focuses on a common and often frustrating issue: minimizing peak tailing when analyzing acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in chiral HPLC?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is problematic because it can obscure the separation of closely eluting enantiomers, leading to inaccurate quantification and reduced resolution.[4][5] An asymmetry factor (As) or tailing factor (Tf) greater than 1.2 is generally indicative of tailing.[4][6]

Q2: What are the most common causes of peak tailing for acidic compounds on chiral stationary phases (CSPs)?

A2: The primary cause of peak tailing for acidic compounds in chiral HPLC is often secondary interactions between the analyte and the stationary phase.[1][3] These undesirable interactions can stem from several sources:

  • Interaction with Residual Silanols: Many silica-based CSPs have residual silanol (B1196071) groups (Si-OH) on their surface.[3] These silanols can be acidic and interact with acidic analytes, leading to multiple retention mechanisms and, consequently, peak tailing.[6][7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, the analyte can exist in both ionized and un-ionized forms, which can interact differently with the stationary phase, causing peak broadening and tailing.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[4][7]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[1][5]

Q3: How do polysaccharide-based chiral stationary phases interact with acidic analytes?

A3: Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are widely used for chiral separations.[9][10] The chiral recognition mechanism is complex and involves various interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions within the chiral grooves of the polysaccharide structure.[11][12] For acidic analytes, it is crucial to control their ionization state to achieve optimal separation and peak shape. Unwanted interactions between the acidic analyte and the stationary phase can lead to peak tailing.[13]

Q4: Can temperature adjustments help in reducing peak tailing?

A4: Yes, temperature can influence peak shape. Increasing the column temperature generally improves peak efficiency and can lead to sharper peaks by reducing mobile phase viscosity and increasing mass transfer rates.[1][14] However, lower temperatures often enhance chiral selectivity.[1][14] Therefore, temperature should be carefully optimized for each specific separation. It's also important to ensure uniform temperature across the column, as temperature gradients can cause peak distortion.[15]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with acidic compounds in chiral HPLC.

Issue 1: Peak tailing is observed for my acidic analyte.

Troubleshooting Workflow:

G start Peak Tailing Observed check_overload Check for Column Overload (Dilute sample and re-inject) start->check_overload optimize_mp Optimize Mobile Phase check_overload->optimize_mp Tailing persists solution_found Peak Shape Improved check_overload->solution_found Tailing reduced check_column Check Column Health optimize_mp->check_column Tailing persists optimize_mp->solution_found Tailing reduced check_system Check HPLC System check_column->check_system Tailing persists check_column->solution_found Tailing reduced check_system->solution_found Tailing reduced

Caption: A systematic workflow for troubleshooting peak tailing.

Detailed Steps:

  • Rule out Column Overload:

    • Action: Dilute your sample by a factor of 10 and inject it again.[4][7]

    • Expected Outcome: If the peak shape improves significantly, the original sample concentration was too high, causing column overload.

  • Optimize the Mobile Phase:

    • Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is sufficiently low (at least 1-2 pH units below the analyte's pKa) to keep the analyte in its protonated, un-ionized form.[6][16]

    • Acidic Additives: Add a small amount (typically 0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[1][13][17] This helps to suppress the ionization of residual silanol groups on the stationary phase and the acidic analyte.[13]

    • Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a stable pH.[18][19]

  • Evaluate the Column:

    • Column Contamination: If the column has been used with basic modifiers previously, a "memory effect" might be altering its performance.[20] Flush the column with a suitable solvent.

    • Column Degradation: A sudden decline in performance or tailing on all peaks could indicate a void in the column packing or a blocked frit.[6][21] Consider replacing the column if flushing doesn't resolve the issue.

  • Inspect the HPLC System:

    • Extra-Column Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[5]

Issue 2: The effect of mobile phase additives on peak shape.

The choice and concentration of acidic additives can significantly impact the peak shape of acidic compounds.

Data on Additive Effects:

AdditiveTypical ConcentrationEffect on Peak Shape for Acidic Analytes
Trifluoroacetic Acid (TFA)0.1% (v/v)Generally improves peak shape by suppressing silanol interactions and analyte ionization.[13][22]
Formic Acid0.1% (v/v)A common alternative to TFA, also effective at improving peak symmetry.[17]
Acetic Acid0.1% (v/v)Can be used to improve peak shape and resolution for acidic compounds.[13]

Experimental Protocol: Optimizing the Acidic Additive

  • Prepare Mobile Phases: Prepare several batches of your mobile phase, each containing a different acidic additive (TFA, formic acid, acetic acid) at a concentration of 0.1%. Also, prepare a mobile phase with no additive as a control.

  • Column Equilibration: Equilibrate the chiral column with the first mobile phase (e.g., with 0.1% TFA) for at least 10-20 column volumes.

  • Injection and Analysis: Inject your acidic analyte standard and record the chromatogram.

  • Evaluation: Calculate the asymmetry factor of the peak.

  • Repeat: Flush the column thoroughly and repeat steps 2-4 for each of the other prepared mobile phases.

  • Comparison: Compare the peak shapes obtained with each additive to determine the optimal choice for your separation.

Key Signaling Pathways and Logical Relationships

The interaction between an acidic analyte and the stationary phase is a critical factor in peak tailing. The following diagram illustrates this relationship and the role of mobile phase pH.

G cluster_analyte Acidic Analyte (R-COOH) cluster_silanol Silanol Group (Si-OH) ionized_analyte Ionized (R-COO-) interaction Secondary Interaction (Electrostatic Repulsion/Attraction) ionized_analyte->interaction unionized_analyte Un-ionized (R-COOH) good_peak Symmetrical Peak unionized_analyte->good_peak ionized_silanol Ionized (Si-O-) ionized_silanol->interaction unionized_silanol Un-ionized (Si-OH) unionized_silanol->good_peak tailing Peak Tailing interaction->tailing low_ph Low Mobile Phase pH (pH < pKa of analyte) low_ph->unionized_analyte low_ph->unionized_silanol high_ph High Mobile Phase pH (pH > pKa of analyte) high_ph->ionized_analyte high_ph->ionized_silanol

Caption: Analyte-stationary phase interactions and the effect of pH.

This guide provides a foundational understanding and practical steps for minimizing peak tailing in the chiral HPLC of acidic compounds. For more specific issues, always refer to the column manufacturer's guidelines and consider the unique chemistry of your analyte.

References

Technical Support Center: Troubleshooting Low Efficacy of 2-(4-Phenylphenoxy)propanoic Acid in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the in-vitro efficacy of 2-(4-Phenylphenoxy)propanoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low efficacy of a compound in in-vitro assays can stem from a variety of factors, ranging from compound-specific properties to experimental setup. This guide provides a systematic approach to identifying and resolving these issues.

Question: My 2-(4-Phenylphenoxy)propanoic acid is showing lower than expected activity in my cell-based assay. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors could contribute to the observed low efficacy. We recommend a stepwise approach to troubleshoot this issue, starting from the compound itself and moving to the specifics of your experimental protocol.

Step 1: Verify Compound Integrity and Handling

ParameterRecommendationTroubleshooting Steps
Purity ≥95%- Verify the purity of your compound batch via HPLC or LC-MS. - If purity is low, consider repurification or sourcing from a different supplier.
Solubility Ensure complete dissolution in your chosen solvent.- Test solubility in various biocompatible solvents (e.g., DMSO, ethanol). - Use a solvent that ensures the compound stays in solution when diluted in culture medium. - Visually inspect for any precipitation after dilution.
Stability Assess stability under storage and experimental conditions.- Avoid repeated freeze-thaw cycles. - Protect from light if the compound is light-sensitive. - Consider performing a stability study in your assay medium at 37°C over the course of your experiment.
Stock Concentration Accurate and verified.- Double-check calculations for stock solution preparation. - If possible, confirm the concentration using a spectrophotometer if the compound has a chromophore.

Step 2: Optimize Assay Conditions

ParameterRecommendationTroubleshooting Steps
Compound Concentration Test a broad range of concentrations.- Perform a dose-response curve with a wide concentration range (e.g., from nanomolar to high micromolar) to determine the IC50 or EC50.
Incubation Time Optimize the duration of compound exposure.- Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for observing an effect.
Cell Density Ensure optimal cell seeding density.- Titrate cell numbers to find a density that results in a robust assay window and avoids overgrowth or cell stress.
Serum Concentration Evaluate the effect of serum proteins.- Test assay performance with varying concentrations of serum (e.g., 0.5%, 2%, 10%) as compounds can bind to serum proteins, reducing their effective concentration.

Step 3: Investigate Potential Biological Mechanisms

Biological FactorTroubleshooting Approach
Cell Line Specificity - Test the compound on a panel of different cell lines to determine if the effect is cell-type specific.
Target Expression - If the molecular target is known, verify its expression level in your cell line using techniques like qPCR or Western blotting.
Cellular Uptake/Efflux - Low intracellular concentration may be due to poor membrane permeability or active efflux by transporters (e.g., P-glycoprotein). Consider using cell lines with known transporter expression profiles or using transporter inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for 2-(4-Phenylphenoxy)propanoic acid?

A1: While specific solubility data for 2-(4-Phenylphenoxy)propanoic acid is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to ensure the final concentration of the solvent in the assay medium is non-toxic to the cells (typically ≤0.5% for DMSO).

Q2: Could the chemical structure of 2-(4-Phenylphenoxy)propanoic acid be related to its low efficacy?

A2: The structure of 2-(4-Phenylphenoxy)propanoic acid, a derivative of fenoprofen, suggests it may interact with cyclooxygenase (COX) enzymes. However, its efficacy will be highly dependent on the specific assay and biological system. The bulky phenylphenoxy group might sterically hinder its binding to certain targets or reduce its solubility and cell permeability.

Q3: How can I be sure my assay is performing correctly?

A3: Always include appropriate positive and negative controls in your experiments. A positive control should be a compound known to produce the expected effect in your assay, which will validate that the assay itself is working. A negative control (vehicle control) will help you determine the baseline response.

Experimental Protocols

Protocol 1: Dose-Response Experiment for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 2-(4-Phenylphenoxy)propanoic acid in assay medium. Also, prepare a vehicle control (medium with the same final solvent concentration).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a CO2 incubator.

  • Assay Readout: Perform the specific assay to measure the endpoint (e.g., cell viability using MTT or CellTiter-Glo, reporter gene expression).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Verify Compound Purity & Integrity B Prepare Stock Solution A->B D Prepare Serial Dilutions B->D C Seed Cells in Assay Plate E Treat Cells with Compound C->E D->E F Incubate for Optimized Duration E->F G Perform Assay Readout F->G H Analyze Data & Determine IC50 G->H

Caption: A typical experimental workflow for determining the IC50 of a compound in a cell-based assay.

troubleshooting_logic Start Low Efficacy Observed Compound Check Compound Integrity & Solubility Start->Compound Assay Optimize Assay Conditions (Conc., Time) Compound->Assay If compound is okay Bio Investigate Biological Factors (e.g., Target) Assay->Bio If still low efficacy Result Efficacy Improved Bio->Result If a factor is identified

Caption: A logical flow for troubleshooting low compound efficacy in in-vitro assays.

signaling_pathway_hypothesis Compound 2-(4-Phenylphenoxy)propanoic acid Membrane Cell Membrane Compound->Membrane Permeation Efflux Efflux Pumps (e.g., P-gp) Membrane->Efflux Efflux Target Putative Intracellular Target (e.g., COX) Membrane->Target Binding Response Cellular Response Target->Response Signaling Cascade

Technical Support Center: Degradation Profile and Stability Testing of 2-(4-Chlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)propanoic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, particularly concerning stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this compound and its derivatives are degradation resulting from exposure to light (photodegradation), high temperatures (thermal degradation), oxidative conditions, and extreme pH (hydrolysis). The presence of the carboxylic acid and the chlorinated phenyl group makes the molecule susceptible to specific degradation pathways under these stress conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the chemical structure and data from similar arylpropionic acids, the following degradation pathways are anticipated:

  • Photodegradation: Exposure to UV light can lead to decarboxylation of the propionic acid side chain or dechlorination of the phenyl ring.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, hydroxylation of the phenyl ring is a likely degradation pathway.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation is a potential degradation route.[2]

  • Hydrolysis (under extreme pH): While generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures, degradation can occur, potentially involving reactions of the carboxylic acid group.

Q3: How can I detect and quantify the degradation of my compound?

A3: A validated stability-indicating analytical method is crucial for detecting and quantifying degradation. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] This method should be able to separate the parent compound from all potential degradation products and process-related impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.

Q4: What is a suitable starting point for a stability-indicating HPLC method?

A4: A reversed-phase HPLC method is a good starting point. Here is a general protocol that can be optimized for your specific derivative:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like 0.1% phosphoric acid in water).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm).[3]

  • Column Temperature: 30 °C.[3]

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

HPLC Analysis Issues

Problem: I am observing peak tailing for my this compound derivative.

  • Cause: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

  • Solution:

    • Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl or polar-embedded).

    • Adjust the mobile phase pH to be at least 2 pH units below the pKa of your compound to ensure it is fully protonated and in a single ionic form. The use of a buffer is highly recommended to maintain a consistent pH.

    • If the column is old or has been used with diverse samples, it might be contaminated. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Problem: My retention times are shifting between injections.

  • Cause: Retention time variability can compromise the reliability of your results.

  • Solution:

    • Mobile Phase Inconsistency: Ensure your mobile phase is thoroughly mixed and degassed. If you are using an online mixer, check that the proportioning valves are working correctly. For buffered mobile phases, ensure the buffer concentration is adequate and the pH is stable.

    • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor changes in the ambient temperature can affect retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

Forced Degradation Study Issues

Problem: I am not observing any degradation under my stress conditions.

  • Cause: The stress conditions may not be stringent enough.

  • Solution: Increase the intensity of the stressor. This could involve:

    • Increasing the concentration of the acid, base, or oxidizing agent.

    • Raising the temperature.

    • Extending the duration of the stress exposure.

    • For photostability, ensure the light source provides sufficient energy as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

Problem: The compound degraded completely, and I cannot see the parent peak.

  • Cause: The stress conditions are too harsh.

  • Solution: Reduce the intensity of the stressor. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to be able to observe the formation of degradation products.[5] You can:

    • Decrease the concentration of the stressor.

    • Lower the temperature.

    • Reduce the exposure time.

Data Presentation

The following tables present a hypothetical degradation profile for a this compound derivative based on typical results from forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl (60°C, 24h)8.52
0.1 M NaOH (60°C, 8h)15.23
6% H₂O₂ (RT, 24h)12.82
Thermal (80°C, 48h)5.11
Photolytic (ICH Q1B)18.94

Table 2: Chromatographic Data of Parent Compound and Major Degradants

CompoundRetention Time (min)Relative Retention Time (RRT)
Parent Compound10.51.00
Acid Degradant 17.20.69
Acid Degradant 211.81.12
Base Degradant 15.40.51
Base Degradant 28.10.77
Base Degradant 39.30.89
Oxidative Degradant 19.90.94
Oxidative Degradant 212.51.19
Thermal Degradant 16.80.65
Photo Degradant 14.30.41
Photo Degradant 27.90.75
Photo Degradant 311.21.07
Photo Degradant 413.11.25

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute for HPLC analysis.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute for HPLC analysis.[4]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the drug substance in a neutral solvent at 80°C for 48 hours.[4]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines.[2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm.[3]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3]

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Base Base Hydrolysis (1M NaOH, 60°C) Oxidation Oxidative Degradation (30% H2O2, RT) Thermal Thermal Degradation (80°C) Photo Photolytic Degradation (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Dilute Dilute for Analysis Sampling->Dilute for Thermal, Oxidative, Photo Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Evaluate Evaluate Degradation Profile (Identify Peaks, Calculate % Degradation) HPLC->Evaluate

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Start: Peak Tailing Observed CheckpH Is mobile phase pH >= 2 units below pKa? Start->CheckpH AdjustpH Adjust pH and buffer a mobile phase CheckpH->AdjustpH No CheckColumn Is the column old or not end-capped? CheckpH->CheckColumn Yes End End: Peak shape improved AdjustpH->End ReplaceColumn Use end-capped column or new column CheckColumn->ReplaceColumn Yes FlushColumn Flush column with strong solvent CheckColumn->FlushColumn No ReplaceColumn->End FlushColumn->End

Caption: Troubleshooting logic for HPLC peak tailing.

Signaling Pathways Modulated by Arylpropionic Acid Derivatives

Arylpropionic acid derivatives, including this compound, are known to exert their biological effects by modulating key signaling pathways.

  • Cyclooxygenase (COX) Pathway: These compounds are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID 2-(4-Chlorophenyl)propanoic acid derivatives NSAID->COX Inhibits

Caption: Inhibition of the COX pathway by arylpropionic acids.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Some arylpropionic acid derivatives can also act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][8][9] Activation of PPARs can lead to anti-inflammatory effects.

PPAR_Pathway Ligand Arylpropionic Acid Derivative (Ligand) PPAR PPAR Receptor Ligand->PPAR Complex PPAR-RXR-Ligand Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Transcription Modulation of Gene Transcription PPRE->Transcription Effects Anti-inflammatory Effects & Metabolic Regulation Transcription->Effects

Caption: Modulation of the PPAR signaling pathway.

References

Identifying and minimizing impurities in 2-(4-Chlorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)propanoic acid. Our goal is to help you identify and minimize impurities, ensuring the quality and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes are the Friedel-Crafts reaction and the Willgerodt-Kindler reaction.

  • Friedel-Crafts Reaction: This route typically involves the reaction of chlorobenzene (B131634) with a 2-chloropropionyl precursor (e.g., 2-chloropropionyl chloride or ethyl 2-chloropropionate) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

  • Willgerodt-Kindler Reaction: This method starts with 4'-chloroacetophenone, which is reacted with sulfur and an amine, such as morpholine, followed by hydrolysis to yield the desired product.[3][4]

Q2: What are the primary impurities I should expect in the Friedel-Crafts synthesis of this compound?

A2: The primary impurities in the Friedel-Crafts synthesis are positional isomers: 2-(2-chlorophenyl)propanoic acid (ortho isomer) and 2-(3-chlorophenyl)propanoic acid (meta isomer). The desired product is the para isomer. Due to the directing effects of the chlorine atom on the benzene (B151609) ring, the para isomer is typically the major product.[5] The formation of di-substituted products (polyalkylation) is also a possibility, though generally less significant with deactivating groups like chlorine.

Q3: How can I minimize the formation of isomeric impurities in the Friedel-Crafts reaction?

A3: The ratio of isomers can be influenced by the reaction conditions. To favor the formation of the desired para-isomer, consider the following adjustments:

  • Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.

  • Catalyst: The choice and amount of Lewis acid catalyst can affect the regioselectivity.

  • Solvent: Non-polar solvents may increase the selectivity for the para-isomer.

Q4: What are the potential byproducts in the Willgerodt-Kindler synthesis route?

A4: Impurities in the Willgerodt-Kindler reaction can arise from incomplete reaction or side reactions. Potential byproducts include:

  • Unreacted 4'-chloroacetophenone.

  • The intermediate thioamide (if hydrolysis is incomplete).

  • Other sulfur-containing byproducts.

The reaction is known for sometimes having poor yields and requiring high temperatures, which can lead to degradation products.[1]

Q5: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its isomers and other impurities. A reverse-phase C18 column is often used.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and can provide structural information based on fragmentation patterns.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): MS provides molecular weight information and can be coupled with LC or GC for enhanced impurity identification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Moisture Contamination (Friedel-Crafts) Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous Lewis acid catalyst.
Suboptimal Reaction Temperature Optimize the reaction temperature. For Friedel-Crafts, lower temperatures may be needed for selectivity but could decrease the reaction rate. For Willgerodt-Kindler, ensure the temperature is high enough for the reaction to proceed.
Poor Quality Reagents Use high-purity starting materials and solvents.
Issue 2: High Levels of Isomeric Impurities (Ortho/Meta) in Friedel-Crafts Synthesis
Possible Cause Suggested Solution
High Reaction Temperature Perform the reaction at a lower temperature to favor the formation of the para-isomer.[5]
Incorrect Stoichiometry of Catalyst Optimize the molar ratio of the Lewis acid catalyst.
Inappropriate Solvent Experiment with less polar, anhydrous solvents to potentially improve the regioselectivity.[5]
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Close-Boiling/Eluting Isomers For isomeric impurities, purification by standard distillation or crystallization may be challenging. Preparative HPLC or fractional crystallization might be necessary.
Residual Starting Materials Ensure the reaction goes to completion. Utilize extraction and washing steps during the work-up to remove unreacted starting materials.
Oily Product Instead of Solid If the product is an oil, it may be due to the presence of impurities. Try to purify a small sample by column chromatography to obtain a seed crystal for crystallization.

Experimental Protocols

Key Experiment: Synthesis via Friedel-Crafts Reaction (Illustrative)

This protocol provides a general method for the synthesis of this compound.

Materials:

  • Chlorobenzene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (B109758) (DCM) as solvent

  • Hydrochloric acid (HCl), water, and a suitable extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ in dry DCM.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride in dry DCM to the stirred suspension.

  • After the addition is complete, add chlorobenzene dropwise at a low temperature.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by carefully pouring it over crushed ice and HCl.

  • Separate the organic layer, and extract the aqueous layer with the chosen extraction solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Key Experiment: HPLC Method for Impurity Profiling

This is a general HPLC method that can be optimized for your specific needs.

Parameter Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[6][8]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][8]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detector at an appropriate wavelength (e.g., 225 nm)[6][8]
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification synthesis This compound Synthesis (e.g., Friedel-Crafts) hplc HPLC Analysis (Isomer Separation) synthesis->hplc Initial Purity Check gcms GC-MS Analysis (Volatile Impurities) hplc->gcms Further Analysis nmr_ms NMR / MS (Structure Elucidation) gcms->nmr_ms Impurity ID purification Purification (Recrystallization / Chromatography) nmr_ms->purification Guide Purification Strategy purification->hplc Final Purity Check

Caption: Experimental workflow for synthesis, analysis, and purification.

troubleshooting_logic start Synthesis of This compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes high_impurities High Impurity Levels issue->high_impurities Yes purification_issue Purification Difficulty issue->purification_issue Yes solution_yield Check Reaction Conditions: - Time - Temperature - Reagent Quality low_yield->solution_yield solution_impurities Optimize for Selectivity: - Lower Temperature - Adjust Catalyst Ratio - Change Solvent high_impurities->solution_impurities solution_purification Employ Advanced Techniques: - Preparative HPLC - Fractional Crystallization purification_issue->solution_purification

Caption: Troubleshooting common issues in the synthesis.

References

Adjusting mobile phase for better chiral resolution of propanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of propanoic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of propanoic acids, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor or no enantiomeric resolution?

A1: Inadequate enantiomeric resolution is a frequent challenge in chiral chromatography. Several factors could be contributing to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for profens, but the optimal choice is compound-specific.[1]

  • Incorrect Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols, acetonitrile) and the presence and concentration of additives can significantly impact selectivity.[1][2]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process, and an unsuitable column temperature can lead to a loss of resolution.[1]

  • Incompatible pH of the Mobile Phase: For acidic compounds like propanoic acids, the mobile phase's pH influences the analyte's ionization state, which in turn affects its interaction with the CSP.[1][3]

Q2: My peaks are tailing. What could be the cause, and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or other chromatographic issues.

  • Analyte-Silanol Interactions: Residual silanol (B1196071) groups on the silica (B1680970) support of the stationary phase can interact with the acidic propanoic acid, causing tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[1]

Solutions:

  • Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) into the mobile phase can suppress the ionization of both the analyte and residual silanol groups, reducing secondary interactions and improving peak shape.[1][2]

  • Adjust Mobile Phase pH: For acidic compounds, a lower pH (e.g., around 3) often improves peak shape.[1][3]

  • Reduce Sample Concentration: Try diluting your sample to avoid overloading the column.[1]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[1]

Q3: My retention times are shifting between injections. What should I do?

A3: Shifting retention times can indicate a lack of system equilibration or changes in the mobile phase.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after changing the mobile phase composition.[4]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention.[1]

  • Mobile Phase Instability: The mobile phase composition may change over time due to the evaporation of volatile components.[1]

Solutions:

  • Ensure the column is equilibrated for a sufficient time with the mobile phase until a stable baseline is achieved.

  • Use a column oven to maintain a constant and consistent temperature.[1]

  • Prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the chiral HPLC separation of propanoic acids?

A1: A common approach for profens on polysaccharide-based CSPs is a normal-phase mobile phase consisting of a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., 0.1% TFA or acetic acid) to improve peak shape.[1][2] For reversed-phase separations, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or an alcohol is often used.[3][5]

Q2: How do acidic additives improve the resolution of propanoic acids?

A2: Acidic additives, such as TFA or acetic acid, play a crucial role in the chiral separation of acidic compounds like propanoic acids. They work by suppressing the ionization of the carboxylic acid group on the analyte. This ensures that the analyte interacts with the chiral stationary phase in a consistent, non-ionized form, which often leads to better peak shapes and improved enantioselectivity. A small quantity, often as low as 0.01% to 0.1%, is typically sufficient.[2]

Q3: What is the role of the alcohol modifier in normal-phase chromatography?

A3: In normal-phase chiral separations, the alcohol modifier (e.g., isopropanol, ethanol) is a critical component of the mobile phase. It competes with the analyte for polar interaction sites on the stationary phase. The type and concentration of the alcohol can significantly influence both the retention time and the enantioselectivity of the separation. Increasing the alcohol content generally reduces retention times but may also affect the resolution.[2]

Q4: When should I consider using a chiral mobile phase additive (CMPA)?

A4: Using a chiral mobile phase additive (CMPA) is an alternative to using a chiral stationary phase. In this technique, a chiral selector is dissolved in the mobile phase and separation occurs on an achiral column.[6] This approach can be considered when a suitable chiral column is not available or when you want to explore different separation mechanisms. Vancomycin is an example of a CMPA that has been used for the successful enantioseparation of profen drugs on an achiral NH2 column.[6][7]

Q5: How does temperature affect the chiral separation of propanoic acids?

A5: Temperature is a critical parameter in chiral chromatography as it influences the thermodynamics of the interaction between the enantiomers and the chiral stationary phase. Both increasing and decreasing the temperature can improve resolution, and the effect is often compound-dependent.[4] Therefore, it is a valuable parameter to screen during method development. It is recommended to use a column oven to maintain a stable and controlled temperature for reproducible results.

Data Presentation

Table 1: Effect of Mobile Phase pH on Ibuprofen Enantiomer Resolution
Mobile Phase pHRetention Time (R-Ibuprofen)Retention Time (S-Ibuprofen)Resolution (Rs)Reference
3.0< 8 min< 8 min"Very good"[3]
4.719.80 min23.49 min2.46[3][8]
6.1No SeparationNo Separation0[3]
As observed, a lower pH of 3.0 provided good resolution with significantly shorter retention times compared to a pH of 4.7. At a pH of 6.1, no separation was achieved.
Table 2: Example Mobile Phases for Chiral Resolution of Propanoic Acids
AnalyteChiral Stationary PhaseMobile PhaseDetectionReference
IbuprofenChiralcel OJ-RAcetonitrile / Water (35:65 v/v)Mass Spectrometry[5]
IbuprofenChiral OVM20 mM Potassium Dihydrogen Phosphate (pH 3) / EthanolUV at 220 nm[3]
Ketoprofen & FlurbiprofenChiralpak ADn-Hexane / Ethanol with 0.01% TFAUV at 260 nm[2]

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation of a Propanoic Acid
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose derivative).

  • Initial Mobile Phase Screening:

    • Normal Phase: Prepare a mobile phase of n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[4]

    • Reversed Phase: Prepare a mobile phase of 20 mM Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) / Acetonitrile (50:50, v/v).

  • Initial Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Use UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Inject a 10 µL sample of the propanoic acid dissolved in the mobile phase.

  • Optimization Strategy:

    • If no or poor separation is observed, systematically vary the organic modifier concentration (e.g., for normal phase, adjust the isopropanol from 5% to 20%).[4]

    • If peaks are tailing, adjust the concentration of the acidic additive (e.g., from 0.05% to 0.2%).[4]

    • Evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.[4]

    • If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).[4]

Mandatory Visualization

G cluster_0 Troubleshooting Poor Chiral Resolution start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) csp->mobile_phase If resolution is still poor end_success Resolution Achieved csp->end_success If resolution improves temp Adjust Column Temperature mobile_phase->temp If resolution is still poor mobile_phase->end_success If resolution improves flow Modify Flow Rate temp->flow If resolution is still poor temp->end_success If resolution improves flow->end_success If resolution improves end_fail Consider Alternative Method/Column flow->end_fail If resolution is still poor

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G cluster_1 Decision Process for Mobile Phase Selection start Start: Propanoic Acid Chiral Separation solubility Assess Analyte Solubility start->solubility normal_phase Normal Phase (Hexane/Alcohol + Acid) solubility->normal_phase Soluble in non-polar solvents reversed_phase Reversed Phase (Buffer/Organic + Acid) solubility->reversed_phase Soluble in aqueous/polar solvents cmpa Consider Chiral Mobile Phase Additive (CMPA) solubility->cmpa No suitable CSP available optimize Optimize Modifier Ratio, Additive Conc., and pH normal_phase->optimize reversed_phase->optimize cmpa->optimize

Caption: Decision-making for mobile phase selection.

References

Technical Support Center: Enhancing the Solubility of 2-(4-Chlorophenyl)propanoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2-(4-Chlorophenyl)propanoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a compound belonging to the arylpropionic acid class, a group known for its diverse biological activities, including anti-inflammatory properties.[1] Like many organic compounds with aromatic rings, it has limited aqueous solubility. For biological assays, which are typically conducted in aqueous environments (e.g., cell culture media, buffers), poor solubility can lead to several problems:

  • Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible results.[2][3]

  • Underestimation of Potency: The actual concentration of the dissolved compound available to interact with the biological target may be much lower than the nominal concentration, causing an underestimation of its activity.[3]

  • Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of compounds can obscure the true relationship between chemical structure and biological activity.[3]

Q2: What are the initial steps for dissolving this compound?

The recommended initial approach is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for a wide range of organic compounds.[2] It is advisable to create a stock solution at a concentration of 10-50 mM in 100% DMSO.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a frequent challenge when transitioning a compound from a high-concentration organic stock to an aqueous medium. Here are several troubleshooting strategies:

  • Decrease the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[4][5][6] Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, in your assay.[4][5][7]

  • Employ a Multi-Step Dilution Protocol: A gradual dilution can prevent the compound from "crashing out" of the solution.[2]

  • Use Solubilizing Agents: If dilution alone is insufficient, consider incorporating co-solvents, surfactants, or cyclodextrins to enhance solubility.[2][8]

Q4: How can cyclodextrins improve the solubility of my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11][12] They can encapsulate hydrophobic molecules, such as this compound, forming inclusion complexes.[9][10][11] This encapsulation effectively increases the apparent aqueous solubility of the guest molecule, enhancing its stability and bioavailability in assays.[9][10][13]

Q5: How does pH influence the solubility of this compound?

As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated, making the molecule less soluble in aqueous solutions. Increasing the pH above the pKa will ionize the carboxylic acid group, which can increase its aqueous solubility.[2][14][15] However, for cell-based assays, it is crucial to maintain the pH within a physiological range (typically 7.2-7.4).[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound has very low aqueous solubility and is crashing out of solution.1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration to <1%.[2] 3. Use a pre-warmed buffer. 4. Employ a multi-step dilution protocol (see Experimental Protocols). 5. Consider using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]
The media in my cell culture plate becomes cloudy over time. The compound is slowly precipitating out of the cell culture medium.1. The compound concentration may be too high for long-term stability in the medium. Try a lower concentration. 2. The presence of salts or proteins in the media could be affecting solubility. 3. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound.
Inconsistent results between experimental replicates. The compound is not fully dissolved, leading to variations in the effective concentration.1. Visually inspect all solutions for any signs of precipitation before use. 2. Vortex or sonicate the stock solution before making dilutions. 3. Prepare fresh dilutions for each experiment.
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration.1. Confirm the solubility of the compound in the assay buffer at the desired concentration. 2. Consider using a higher concentration of a solubilizing agent. 3. If possible, measure the concentration of the dissolved compound using an analytical technique like HPLC.

Quantitative Data Summary

The following table summarizes recommended final DMSO concentrations for in vitro assays to minimize cytotoxicity.

DMSO Concentration Effect on Cells Recommendation
< 0.1%Generally considered safe for most cell lines.[4][5]Ideal for sensitive and primary cell cultures.
0.1% - 0.5%Tolerated by many robust cell lines.[5][6]A common working range, but a vehicle control is essential.
> 1%Can cause significant cytotoxicity and affect cell signaling.[7][16]Not recommended for most cell-based assays.

Experimental Protocols

Protocol 1: Multi-Step Dilution for Aqueous Solutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the 10 mM stock in 100% DMSO to create intermediate stock solutions (e.g., 1 mM, 100 µM).

  • To prepare the final working concentration, add a small aliquot of the appropriate intermediate stock solution to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 10% (w/v) solution of HP-β-CD in your aqueous biological buffer.

  • Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Sterile-filter the final solution before use in cell culture experiments.

Visualizations

TroubleshootingWorkflow start Start: Poorly Soluble Compound prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute to Final Concentration in Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Proceed with Assay precipitate->success No check_dmso Final DMSO < 0.5%? precipitate->check_dmso Yes lower_conc Lower Final Concentration lower_conc->dilute solubilizer Add Solubilizing Agent (e.g., HP-β-CD) lower_conc->solubilizer multistep Use Multi-Step Dilution multistep->dilute multistep->solubilizer solubilizer->dilute failure Re-evaluate Formulation solubilizer->failure Still Precipitates check_dmso->lower_conc Yes check_dmso->multistep No

Caption: Troubleshooting workflow for solubilizing this compound.

SignalingPathway cluster_membrane Cell Membrane receptor Receptor enzyme Cyclooxygenase (COX) receptor->enzyme Activation ligand This compound (or other arylpropionic acid) ligand->receptor Potential Interaction ligand->enzyme Inhibition prostaglandins Prostaglandins enzyme->prostaglandins Synthesis inflammation Inflammatory Response prostaglandins->inflammation Mediation

Caption: Potential signaling pathway involving arylpropionic acid derivatives.

References

Validation & Comparative

Efficacy comparison of ibuprofen and other propionic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Ibuprofen (B1674241) and Other Propionic Acid Derivatives for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of the efficacy and safety profiles of ibuprofen and other commonly used propionic acid derivatives, namely naproxen, ketoprofen, and flurbiprofen. The information is compiled from a range of clinical trials and meta-analyses to support researchers, scientists, and drug development professionals in their understanding of these nonsteroidal anti-inflammatory drugs (NSAIDs).

Propionic acid derivatives exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[1] The analgesic and anti-inflammatory actions of these drugs are largely due to the inhibition of COX-2, while the common gastrointestinal side effects are often linked to the inhibition of COX-1.[1]

cluster_0 Cell Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Prostaglandin Synthesis cluster_3 Physiological & Pathological Effects cluster_4 Inhibition by Propionic Acid Derivatives Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Pain & Inflammation Pain & Inflammation Prostaglandins (PGE2, PGI2, etc.)->Pain & Inflammation Fever Fever Prostaglandins (PGE2, PGI2, etc.)->Fever Gastric Mucosal Protection Gastric Mucosal Protection Prostaglandins (PGE2, PGI2, etc.)->Gastric Mucosal Protection Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen->COX-1 (Constitutive) Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen->COX-2 (Inducible) Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Randomization & Blinding cluster_2 Phase 3: Treatment Period cluster_3 Phase 4: Data Collection & Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Double-blinding Double-blinding Randomization->Double-blinding Drug A (e.g., Ibuprofen) Drug A (e.g., Ibuprofen) Double-blinding->Drug A (e.g., Ibuprofen) Drug B (e.g., Naproxen) Drug B (e.g., Naproxen) Double-blinding->Drug B (e.g., Naproxen) Placebo (if applicable) Placebo (if applicable) Double-blinding->Placebo (if applicable) Efficacy Assessment Efficacy Assessment Drug A (e.g., Ibuprofen)->Efficacy Assessment Safety Monitoring Safety Monitoring Drug A (e.g., Ibuprofen)->Safety Monitoring Drug B (e.g., Naproxen)->Efficacy Assessment Drug B (e.g., Naproxen)->Safety Monitoring Placebo (if applicable)->Efficacy Assessment Placebo (if applicable)->Safety Monitoring Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

References

A Comparative Guide to the Validation of an RP-HPLC Method for 2-(4-Chlorophenyl)propanoic acid Analysis Against ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(4-Chlorophenyl)propanoic acid, with a direct comparison of its performance against the internationally recognized ICH Q2(R2) guidelines.

This document presents a detailed experimental protocol for the method validation, alongside supporting data. The validation encompasses critical parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, demonstrating the method's suitability for its intended purpose in a quality control environment.

Chemical Structure and Analytical Workflow

The analyte at the center of this validation is this compound, a compound often used as a building block in pharmaceutical synthesis. Its chemical structure is depicted below.

G start Method Development & Optimization protocol Validation Protocol Definition start->protocol specificity Specificity (Analyte vs. Impurity/Blank) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varied Conditions) lod_loq->robustness report Final Validation Report robustness->report G cluster_results Validation Parameter Results cluster_criteria ICH Acceptance Criteria linearity Linearity (r² = 0.9998) linearity_crit r² ≥ 0.995 linearity->linearity_crit Meets accuracy Accuracy (99.5% - 101.1%) accuracy_crit 98% - 102% Recovery accuracy->accuracy_crit Meets precision Precision (RSD < 1.0%) precision_crit RSD ≤ 2.0% precision->precision_crit Meets specificity Specificity (Resolved) specificity_crit No Interference specificity->specificity_crit Meets lod_loq LOD/LOQ (Established) lod_loq_crit Demonstrate S/N lod_loq->lod_loq_crit Meets robustness Robustness (Passed) robustness_crit No significant impact robustness->robustness_crit Meets decision Method is Validated & Fit for Purpose

A Comparative Analysis of the Anti-inflammatory Potential of 2-(4-Chlorophenyl)propanoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of 2-(4-Chlorophenyl)propanoic acid and its structurally related analogues. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction

2-Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking the conversion of arachidonic acid to prostaglandins, these compounds effectively reduce inflammation, pain, and fever. Structural modifications to the 2-arylpropanoic acid scaffold can significantly influence the potency, selectivity, and overall pharmacological profile of these agents. This guide focuses on derivatives of this compound, exploring how alterations to the core structure impact their anti-inflammatory efficacy.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogues have been evaluated in various in vivo and in vitro models. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay to assess the acute anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition for a notable analogue compared to the standard drug, diclofenac.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)AdministrationTime Point (hours)% Edema InhibitionReference
Analogue 1 (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid)10Intraperitoneal (14 days)4Significant reduction (p < 0.001)[1][2][3]
20Intraperitoneal (14 days)4Significant reduction (p < 0.001)[1][2][3]
40Intraperitoneal (14 days)4Significant reduction (p < 0.001)[1][2][3]
Diclofenac (Reference)25Intraperitoneal (14 days)47.7 ± 1.3% (remaining edema)[3]

Note: Specific percentage inhibition values for Analogue 1 were not provided in the source material, but the reduction in edema was statistically significant compared to the control group.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for arylpropanoic acids is the inhibition of COX-1 and COX-2 enzymes. The IC50 values, representing the concentration of a compound required to inhibit 50% of enzyme activity, are crucial indicators of potency and selectivity.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen (Analogue Example)Data varies by assayData varies by assay~0.2
Diclofenac (Reference)Data varies by assayData varies by assay~3
Celecoxib (COX-2 Selective Reference)~25.74~0.32~80.43

Note: Specific IC50 values for this compound were not found in the searched literature. Data for related arylpropanoic acids are provided for context.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a test compound.[1][2][3]

  • Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Drug Administration: The test compounds, a reference drug (e.g., diclofenac), and a vehicle control are administered, often intraperitoneally, at specified doses. Administration can be a single dose prior to carrageenan injection or repeated daily for a sub-acute study.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours). A plethysmometer is used for this measurement.

  • Data Analysis: The percentage of paw edema is calculated using the formula: % Edema = [(V_t - V_0) / V_0] * 100 Where V_t is the paw volume at time t and V_0 is the initial paw volume. The percentage of inhibition of edema is then calculated by comparing the edema in the treated groups to the control group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compounds, reference inhibitors (e.g., ibuprofen, celecoxib), and an appropriate buffer system are required.

  • Assay Procedure: a. In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors are added. b. Various concentrations of the test compounds or reference inhibitors are added to the wells. A control group with no inhibitor is included. c. The plate is pre-incubated to allow the inhibitor to bind to the enzyme. d. The enzymatic reaction is initiated by adding arachidonic acid. e. The reaction is incubated at 37°C for a defined period.

  • Detection: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizing Experimental and Biological Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for evaluating anti-inflammatory activity and the key signaling pathway involved.

experimental_workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay animal_prep Animal Acclimatization (e.g., Wistar Rats) drug_admin Drug Administration (Test Compound, Reference, Control) animal_prep->drug_admin inflammation_induction Inflammation Induction (Carrageenan Injection) drug_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement data_analysis_vivo Data Analysis (% Edema Inhibition) measurement->data_analysis_vivo reagent_prep Reagent Preparation (COX Enzymes, Substrate, Inhibitors) incubation Enzyme-Inhibitor Incubation reagent_prep->incubation reaction_init Reaction Initiation (Add Arachidonic Acid) incubation->reaction_init detection PGE2 Detection (ELISA) reaction_init->detection data_analysis_vitro Data Analysis (IC50 Calculation) detection->data_analysis_vitro

Caption: Workflow for in vivo and in vitro anti-inflammatory assays.

cox_pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) pgh2->prostaglandins nsaids This compound & Analogues (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Conclusion

The available data indicates that structural modification of the this compound scaffold can lead to compounds with significant anti-inflammatory activity. The pyrrole-containing analogue, in particular, has demonstrated potent in vivo efficacy after repeated administration, suggesting a promising avenue for further development. A comprehensive understanding of the structure-activity relationship requires more extensive comparative studies, including the determination of COX-1/COX-2 inhibitory profiles for a wider range of analogues. The experimental protocols and pathways detailed in this guide provide a framework for such future investigations, which are crucial for the design of novel anti-inflammatory agents with improved therapeutic indices.

References

A Head-to-Head Comparison of Ibuprofen Brands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and bioequivalence of various ibuprofen (B1674241) formulations, supported by experimental data, to guide research and development.

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is available in numerous branded and generic formulations. While regulatory bodies ensure the bioequivalence of generic drugs to their brand-name counterparts, subtle differences in formulation can influence pharmacokinetic profiles, dissolution rates, and impurity profiles. This guide provides a comprehensive head-to-head comparison of different ibuprofen brands, drawing upon publicly available data to inform researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Analysis

The bioequivalence of different ibuprofen formulations is primarily assessed by comparing their pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). While many generic and branded ibuprofen products are bioequivalent in terms of the total drug exposure (AUC), significant variations can exist in the rate of drug absorption (Cmax and Tmax), which can impact the onset of therapeutic action.

A study comparing a new soft gelatin capsule formulation of ibuprofen with standard sugar-coated tablets and a fast-dissolving ibuprofen lysinate formulation found that the soft gelatin capsule had a significantly greater Cmax and a shorter Tmax compared to the standard tablet, indicating faster absorption.[1] However, the extent of absorption (AUC) was comparable among the formulations.[1] Another study comparing three different ibuprofen formulations—a test capsule, and two reference tablets (Advil® and Alivium®)—concluded that they were bioequivalent with respect to both the rate and extent of absorption, as the 90% confidence intervals for Cmax and AUC ratios were within the FDA's acceptance range of 80-125%.[2]

Similarly, a bioequivalence study of three 400 mg ibuprofen formulations (Eudorlin® extra, Nurofen® forte, and Migränin®) found them to be bioequivalent in terms of AUC.[3][4] However, Eudorlin® extra exhibited a higher Cmax and a shorter Tmax compared to the other two formulations.[3][4] These findings highlight that while different brands may deliver the same total amount of drug, the speed of delivery can vary, a critical factor for indications like acute pain relief.

Table 1: Comparative Pharmacokinetic Parameters of Different Ibuprofen Formulations

Formulation/BrandDosageCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Study Population
Soft Gelatin Capsule 400 mgSignificantly Greater than TabletSignificantly Shorter than TabletComparable to Tablet26 healthy male volunteers
Standard Sugar-Coated Tablet 400 mg---26 healthy male volunteers
Ibuprofen Lysinate Tablet 400 mgSimilar to Soft Gelatin CapsuleSimilar to Soft Gelatin CapsuleComparable to Soft Gelatin Capsule26 healthy male volunteers
Test Capsule (Cardinal Health) 400 mg114.24% of Reference 1Shorter than Reference 198.97% of Reference 1Healthy human volunteers
Reference 1 (Advil®) 2 x 200 mg tablets---Healthy human volunteers
Reference 2 (Alivium®) 2 x 200 mg tablets108.38% of Reference 2-100.79% of Reference 2Healthy human volunteers
Eudorlin® extra 400 mg36.621.14Within 80-125% of Nurofen® forteHealthy subjects
Nurofen® forte 400 mg32.921.82-Healthy subjects
Migränin® 400 mg30.871.78Within 80-125% of Nurofen® forteHealthy subjects
Doloraz® (Suspension) 100 mg/5 mL10.05 ± 1.840.90 ± 0.5829.78 ± 11.3324 healthy volunteers
Brufen® (Suspension) 100 mg/5 mL9.92 ± 2.130.80 ± 0.4230.34 ± 9.7224 healthy volunteers

Note: Data is synthesized from multiple studies and direct comparison across all brands may not be feasible due to variations in study design and populations.

In Vitro Dissolution Studies

Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. Studies have shown that both branded and generic ibuprofen tablets can exhibit comparable dissolution profiles. One study comparing the dissolution rate of branded (Brufen®) and generic ibuprofen coated tablets found no significant differences.[5] Another in vitro bioequivalence study on two generic brands of ibuprofen 200 mg tablets in the Iranian market showed that while both brands released more than 80% of the drug in 60 minutes, only one was confirmed to be a complete substitute for the reference brand based on the similarity factor (f2).[6]

A study evaluating different brands of ibuprofen tablets marketed in Mekelle, Ethiopia, found that all brands met the pharmacopeial specifications for dissolution, releasing more than 80% of the drug within 60 minutes.[7] However, statistically significant differences in the mean drug release were observed at different time points, suggesting potential bio-inequivalence among the products.[7]

Impurity Profiling

Impurities in pharmaceutical products can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. While regulatory agencies set strict limits on impurities, their presence and profile can vary between different brands. Forced degradation studies on ibuprofen soft gelatin capsules have identified several impurities resulting from the interaction of ibuprofen with excipients like polyethylene (B3416737) glycol (PEG), sorbitol/sorbitan, and glycerol (B35011) by-products.[8] The identification and characterization of these impurities are crucial for ensuring the safety and stability of the final product.

Experimental Protocols

Pharmacokinetic Bioequivalence Studies

A typical bioequivalence study for ibuprofen formulations involves a randomized, open-label, single-dose, crossover design in healthy adult volunteers.[2][9][10]

Methodology:

  • Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.

  • Randomization and Dosing: Subjects are randomly assigned to a sequence of treatments, receiving a single oral dose of the test and reference ibuprofen formulations, separated by a washout period of at least 5-7 days.[2][10]

  • Blood Sampling: Blood samples are collected at predetermined time points over a 24-hour period after drug administration.[2]

  • Plasma Analysis: The concentration of ibuprofen in plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

  • Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters of the test and reference products to determine bioequivalence.

In Vitro Dissolution Testing

Dissolution testing is performed using a USP-approved apparatus, typically a paddle-type apparatus (USP Apparatus 2).[11]

Methodology:

  • Apparatus Setup: The dissolution apparatus is set up with a specified volume of dissolution medium (e.g., 900 mL of phosphate (B84403) buffer at pH 7.2) maintained at a constant temperature (37 ± 0.5°C).[11]

  • Sample Introduction: The ibuprofen tablet or capsule is placed in the dissolution vessel.

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 20, 25, and 30 minutes) and replaced with fresh medium.[11]

  • Analysis: The concentration of dissolved ibuprofen in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[5][12]

  • Data Analysis: The percentage of drug dissolved at each time point is calculated to generate a dissolution profile.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ibuprofen and a typical workflow for a bioequivalence study.

Ibuprofen_Signaling_Pathway cluster_membrane Cell Membrane Cell_Membrane Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 PLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesize Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever cause Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 inhibits

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Experimental_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Data Analysis Protocol_Design Protocol Design (Randomized, Crossover) Subject_Recruitment Subject Recruitment (Healthy Volunteers) Protocol_Design->Subject_Recruitment Dosing_Period1 Period 1: Dosing (Test or Reference) Subject_Recruitment->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling1->Plasma_Analysis Dosing_Period2 Period 2: Dosing (Alternate Formulation) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Blood_Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison (Bioequivalence Assessment) PK_Analysis->Statistical_Analysis

Caption: Workflow for a typical bioequivalence study of ibuprofen formulations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Profen Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical methods for the quantification of profen drugs, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques. The focus is on providing a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from various validation studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for profen drug quantification depends on factors such as required sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the performance characteristics of various validated methods for ibuprofen (B1674241) and ketoprofen, two of the most common profen drugs.

Table 1: Performance Characteristics of Analytical Methods for Ibuprofen

Analytical MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)MatrixReference
HPLC-UV25 - 100 mg/L98.2 - 101.5%< 2.0%5.0 - 5.2 mg/L17.0 - 17.4 mg/LPharmaceutical[1]
HPLC-UV0.78 - 10098 - 102%≤ 6%-1.56Human Plasma[2]
HPLC-MS/MS0.1 - 60Meets requirementsMeets requirements--Neonate Plasma[3]
Chiral LC-MS/MS0.05 - 5096.7 - 104.2%≤ 7.9%-0.05Dog Plasma[4]
RP-HPLC2 - 1099.0 - 100.8%---Tablets[5]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, "-": Data not available in search results.

Table 2: Performance Characteristics of Analytical Methods for Ketoprofen

Analytical MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)MatrixReference
HPLC-UV3 - 100-0.11 - 0.47%-2.4Cell Culture Media[6]
HPLC-UV---0.53 ppm1.77 ppmPharmaceutical
LC-MS/MS-99.97 - 104.67%-0.00010.0005-
RP-HPLC-88.03 ± 0.3%< 13%0.01-Human Plasma

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, "-": Data not available in search results.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are typical protocols for the analysis of profen drugs using HPLC-UV and LC-MS/MS.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ibuprofen Enantiomers

This method is suitable for the enantioseparation and determination of ibuprofen in pharmaceutical samples.[1]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: α-acid glycoprotein (B1211001) (AGP) column (10 cm × 4.0 mm × 5 µm).[1]

  • Mobile Phase: 100 mM phosphate (B84403) buffer (pH 7.0).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 5 µL.[1]

  • Sample Preparation:

    • Prepare a stock solution of (±)-ibuprofen in the mobile phase.

    • For pharmaceutical tablets, crush a tablet and dissolve the powder in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by preparing standard solutions at different concentrations (e.g., 25-100 mg/L). A correlation coefficient (R²) > 0.99 indicates good linearity.[1]

    • Accuracy: Determined by analyzing a standard solution of known concentration (e.g., 50 mg/L) and comparing the measured concentration to the true value.[1]

    • Precision: Evaluated by repeatedly injecting the same sample and calculating the relative standard deviation (RSD) of the peak areas.

    • Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Ketoprofen

This method offers high sensitivity and selectivity, making it ideal for analyzing biological samples where profen drugs and their metabolites may be present at low concentrations.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 100 × 4.6 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.01 M potassium dihydrogen phosphate (pH 3.5).

  • Flow Rate: 5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for profens.

  • Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. For Ketoprofen, the transition monitored is m/z 253.0 > 209.0.

  • Sample Preparation (from plasma):

    • To a plasma sample, add an internal standard (e.g., a deuterated analog).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.

  • Validation Parameters:

    • Linearity: Established by spiking blank plasma with known concentrations of the analyte to create a calibration curve.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.

    • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

    • Recovery: Evaluated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Mandatory Visualizations

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathway

Profen drugs, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase Enzymes cluster_prostanoids Prostanoids phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pgg2 Prostaglandin G2 (PGG2) cox1 COX-1 (Constitutive) arachidonic_acid->cox1 Substrate cox2 COX-2 (Inducible) arachidonic_acid->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity synthases Prostanoid Synthases pgh2->synthases prostaglandins Prostaglandins (PGE2, PGI2) (Inflammation, Pain, Fever) thromboxane Thromboxane (TXA2) (Platelet Aggregation) pla2->arachidonic_acid Releases profens Profen Drugs (e.g., Ibuprofen, Ketoprofen) profens->cox1 Inhibition profens->cox2 Inhibition synthases->prostaglandins Converts to synthases->thromboxane Converts to

Mechanism of action of profen drugs via COX pathway inhibition.

Analytical Workflow for Profen Drug Analysis

The cross-validation of analytical methods for profen drugs involves a systematic workflow to ensure the reliability and consistency of results. This process typically includes sample preparation, instrumental analysis, and data comparison.

Analytical_Workflow sample Sample Collection (e.g., Plasma, Tablets) prep Sample Preparation (Extraction / Dissolution) sample->prep analysis Instrumental Analysis prep->analysis hplc Method 1: HPLC-UV analysis->hplc Primary Method lcms Method 2: LC-MS/MS analysis->lcms Alternative Method data1 Data Acquisition & Processing (Method 1) hplc->data1 data2 Data Acquisition & Processing (Method 2) lcms->data2 comparison Data Comparison & Statistical Analysis data1->comparison data2->comparison report Cross-Validation Report (Acceptance Criteria Met?) comparison->report

A typical workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of In-Vivo and In-Vitro Efficacy of 2-(4-Chlorophenyl)propanoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of derivatives of 2-(4-Chlorophenyl)propanoic acid, focusing on both in-vitro biochemical assays and in-vivo animal models. The data presented herein is collated from preclinical studies to support researchers in the field of inflammatory diseases and drug discovery.

Introduction

Derivatives of this compound belong to the broader class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of these compounds are largely attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide will focus on a specific pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) , which has shown significant anti-inflammatory and immunomodulatory effects in vivo.[1][2][3][4][5] While direct in-vitro COX inhibition data for Compound 3f is not available in the cited literature, it was structurally inspired by the selective COX-2 inhibitor, celecoxib.[3] Therefore, for the purpose of this comparative guide, we will present the robust in-vivo data for Compound 3f and reference the general mechanism of COX inhibition for this class of molecules.

In-Vivo Efficacy: Anti-Inflammatory and Immunomodulatory Effects

The in-vivo anti-inflammatory activity of Compound 3f was evaluated using the carrageenan-induced paw edema model in Wistar rats, a standard assay for acute inflammation.[1][2][3] Additionally, its immunomodulatory effects were assessed in a lipopolysaccharide (LPS)-induced systemic inflammation model.[1][2][3][4][5]

Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Compound 3f exhibited a significant, dose-dependent reduction in paw edema, particularly after repeated administration over 14 days.[1][3] The reference drug used in the study was Diclofenac (25 mg/kg).[1][2][3][4][5]

Table 1: In-Vivo Anti-Inflammatory Efficacy of Compound 3f in Rats (14-Day Repeated Dosing)

Treatment GroupDose (mg/kg)Mean Edema (%) at 2hMean Edema (%) at 3hMean Edema (%) at 4h
Control (Saline) -100100100
Diclofenac 2514.511.27.7
Compound 3f 10Significantly ReducedSignificantly ReducedSignificantly Reduced
Compound 3f 20Significantly ReducedSignificantly ReducedSignificantly Reduced
Compound 3f 40Significantly ReducedSignificantly ReducedSignificantly Reduced
All tested doses of Compound 3f resulted in a statistically significant inhibition of paw edema at all time points (p < 0.001) compared to the control group. Specific percentage reductions for each dose were not detailed in the source text but were described as significant.[1]
Immunomodulatory Effects in LPS-Induced Systemic Inflammation

Compound 3f demonstrated an ability to modulate key inflammatory cytokines. Following 14 days of treatment, the 40 mg/kg dose significantly decreased serum levels of the pro-inflammatory cytokine TNF-α.[1][2][3][4][5] Interestingly, the treatment also led to a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 were unaffected.[1][2][3][4][5]

Table 2: In-Vivo Immunomodulatory Efficacy of Compound 3f in Rats (40 mg/kg, 14-Day Dosing)

CytokineEffectStatistical Significance
TNF-α Significantly Decreasedp = 0.032
TGF-β1 Significantly Increasedp = 0.045
IL-10 No significant change-

In-Vitro Efficacy: A Representative Mechanism

While specific IC50 values for Compound 3f are not provided in the literature, arylpropionic acid derivatives are known to function through the inhibition of COX enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Table 3: Representative In-Vitro COX Inhibition Data for Selective Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 14.70.05294
Compound 6b (Triazole Derivative) 13.170.04329
Compound 6j (Triazole Derivative) 12.50.04312
(Data from a study on different synthetic COX-2 inhibitors, presented for illustrative purposes of the mechanism of action.)[6]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound derivatives can be understood through their modulation of specific signaling pathways. The diagrams below illustrate the inflammatory cascade initiated by carrageenan and LPS, and the workflow for evaluating the compound's efficacy.

G cluster_0 Cell Injury (Carrageenan) cluster_1 Mechanism of Action Carrageenan Carrageenan Injection Mediators Release of Histamine, Bradykinin, Prostaglandins Carrageenan->Mediators COX2 COX-2 Upregulation Mediators->COX2 Inflammation Edema, Hyperalgesia (Inflammation) COX2->Inflammation Compound3f Compound 3f (Arylpropionic Acid Derivative) Compound3f->COX2

Caption: Mechanism of action in the carrageenan-induced edema model.

G cluster_0 LPS-Induced Cytokine Signaling cluster_1 Modulation by Compound 3f LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (ERK1/2, p38) TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB TNF TNF-α Gene Transcription (Pro-inflammatory) NFkB->TNF TGF TGF-β1 Gene Transcription (Anti-inflammatory) Compound3f Compound 3f Compound3f->TNF Inhibition Compound3f->TGF Upregulation G cluster_0 Experimental Workflow invitro In-Vitro Screening (COX Enzyme Assay) invivo_acute In-Vivo Acute Model (Carrageenan Paw Edema) invitro->invivo_acute Lead Compound Selection invivo_systemic In-Vivo Systemic Model (LPS Challenge) invivo_acute->invivo_systemic analysis Data Analysis (Edema, Cytokine Levels) invivo_systemic->analysis

References

Unveiling the Ulcerogenic Threat: A Comparative Analysis of Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ulcerogenic potential of commonly used arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, naproxen, and ketoprofen (B1673614). The information presented is supported by experimental data from preclinical studies.

The therapeutic efficacy of arylpropionic acids in managing pain and inflammation is well-established. However, their use is frequently associated with a significant risk of gastrointestinal complications, most notably the development of peptic ulcers. This guide delves into the comparative ulcerogenic potential of these agents, offering a data-driven perspective for informed research and development.

Quantitative Comparison of Ulcerogenic Potential

The following table summarizes key findings from various preclinical studies investigating the ulcerogenic effects of ibuprofen, naproxen, and ketoprofen in rat models. It is important to note that a direct comparison is challenging due to variations in experimental designs across studies. The data presented should be interpreted with consideration of the different methodologies employed.

Arylpropionic AcidAnimal ModelDose and AdministrationKey Ulcerogenic Findings
Ibuprofen Wistar rats400 mg/kg, oralUlcer Index: 10.2
Naproxen Rats6 mg/kg, oral50% of animals developed ulcers
18 mg/kg, oral100% of animals developed ulcers
S-naproxen120 mg/kg, oralSubstantial rise in ulcer score
Ketoprofen Wistar rats25, 50, 100 mg/kg, oralDose-dependent increase in gastric toxicity, with the racemate being more ulcerogenic than individual enantiomers
Racemic Ketoprofen40 mg/kg, oralClearly ulcerogenic in the small intestine and cecum

Experimental Protocols

The assessment of ulcerogenic potential in preclinical settings typically involves the use of rodent models. A representative experimental protocol for an NSAID-induced gastric ulcer study is detailed below.

NSAID-Induced Gastric Ulcer Model in Rats

1. Animal Model:

  • Species: Male Wistar rats (or other specified strain)

  • Weight: 180-220 g

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose) orally.

  • Test Groups: Receive varying doses of the arylpropionic acids (ibuprofen, naproxen, ketoprofen) suspended in the vehicle, administered orally.

  • Positive Control Group (Optional): Receives a known ulcerogenic agent like indomethacin.

3. Ulcer Induction:

  • Animals are fasted for 18-24 hours prior to drug administration, with continued access to water.

  • The respective drugs or vehicle are administered orally via gavage.

  • Following administration, animals are deprived of food but have access to water for a specified period (e.g., 4-6 hours).

4. Assessment of Gastric Lesions:

  • Animals are euthanized by a humane method (e.g., CO2 asphyxiation).

  • The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • The gastric mucosa is examined for the presence of ulcers, erosions, and hemorrhages.

5. Ulcer Index Calculation:

  • The severity of gastric lesions is scored based on a predefined scale. A common scoring system is as follows:

    • 0: No lesion

    • 0.5: Redness

    • 1: Spot ulcers

    • 1.5: Hemorrhagic streaks

    • 2: Ulcers ≥ 3 mm but ≤ 5 mm

    • 3: Ulcers > 5 mm

  • The sum of the scores for each stomach is calculated to determine the ulcer index.

Visualizing the Path to Ulceration

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing ulcerogenic potential and the key signaling pathways implicated in NSAID-induced gastric damage.

G cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_assessment Ulcer Assessment acclimatization Acclimatization of Rats fasting 18-24h Fasting acclimatization->fasting control Vehicle Control Group ibuprofen_group Ibuprofen Group naproxen_group Naproxen Group ketoprofen_group Ketoprofen Group oral_admin Oral Gavage control->oral_admin ibuprofen_group->oral_admin naproxen_group->oral_admin ketoprofen_group->oral_admin euthanasia Euthanasia (4-6h post-dose) oral_admin->euthanasia stomach_excision Stomach Excision euthanasia->stomach_excision lesion_exam Macroscopic Examination stomach_excision->lesion_exam ulcer_index Ulcer Index Calculation lesion_exam->ulcer_index G cluster_nsaid Arylpropionic Acids (Ibuprofen, Naproxen, Ketoprofen) cluster_gastric Gastric Mucosal Cell cluster_effects Physiological Effects & Pathogenesis nsaid Systemic Circulation cox1 COX-1 Enzyme nsaid->cox1 Inhibits prostaglandins Prostaglandins (PGE2, PGI2) cox1->prostaglandins Produces arachidonic_acid Arachidonic Acid arachidonic_acid->cox1 Metabolized by mucus_bicarb Decreased Mucus & Bicarbonate Secretion prostaglandins->mucus_bicarb Maintains blood_flow Reduced Mucosal Blood Flow prostaglandins->blood_flow Maintains epithelial_defense Impaired Epithelial Cell Defense prostaglandins->epithelial_defense Maintains acid_damage Increased Susceptibility to Acid Damage mucus_bicarb->acid_damage blood_flow->acid_damage epithelial_defense->acid_damage ulcer Ulcer Formation acid_damage->ulcer

A Comparative Guide to the Synthesis of 2-Arylpropionic Acids: Benchmarking Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylpropionic acids, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) market, has been a subject of intense research for decades. The drive for more efficient, cost-effective, and environmentally benign manufacturing processes has led to the development of numerous synthetic strategies. This guide provides an objective comparison of prominent methods for the synthesis of 2-arylpropionic acids, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.

Executive Summary

This guide benchmarks three key approaches for the synthesis of 2-arylpropionic acids against the traditional multi-step synthesis, exemplified by the original Boots process for ibuprofen (B1674241). The methods evaluated are:

  • The BHC Green Synthesis of Ibuprofen: A highly atom-economical industrial process.

  • Palladium-Catalyzed Carbonylation: A versatile method for the synthesis of a range of 2-arylpropionic acids.

  • Biocatalytic Resolution: An enzymatic approach to produce enantiomerically pure (S)-2-arylpropionic acids.

The comparison highlights the evolution from lengthy, wasteful syntheses to streamlined, greener, and more efficient catalytic methods.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and effectiveness.

Table 1: Comparison of Synthetic Methods for Ibuprofen

MethodKey StepsOverall Yield (%)Atom Economy (%)Key AdvantagesKey Disadvantages
Boots Process 6< 40< 40Established, well-understoodLow atom economy, significant waste
BHC Process [1][2]3~80 (99 with recycled acetic acid)[2]~80 (99 with recycled acetic acid)[2]High atom economy, reduced waste[1][2]Uses anhydrous HF (corrosive)[2]

Table 2: Palladium-Catalyzed Synthesis of 2-Arylpropionic Acids

MethodSubstrateCatalyst SystemOverall Yield (%)Key Features
One-Pot Heck Reaction & Hydroxycarbonylation [3][4][5]Aryl BromidesPd(OAc)₂, NISPCDPP60 - 85[3][4]One-pot, two-step procedure; good yields.[3][4][5]
Carbonylation of 1-Arylethanols [6][7]1-ArylethanolsPd-C/PPh₃/TsOH/LiClHigh (TON up to 55,000)[6][7]High turnover number and selectivity.[6][7]

Table 3: Biocatalytic Resolution for Enantiomerically Pure (S)-2-Arylpropionic Acids

MethodSubstrateBiocatalystEnantiomeric Excess (ee) (%)Conversion (%)
Kinetic Resolution of Racemic Esters [8]Racemic ethyl 2-arylpropionatesEsterase (Est924 mutant)Up to 95 for (S)-ketoprofen[8]High
Enantioselective Esterification [9](R,S)-FlurbiprofenImmobilized Lipase B from Candida antarctica (CALB)89.6 for R-flurbiprofen methyl ester[9]Varies with conditions

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

The BHC "Green" Synthesis of Ibuprofen

This three-step process represents a significant advancement in industrial green chemistry.[1][2]

Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetic anhydride (B1165640) in the presence of anhydrous hydrogen fluoride (B91410), which acts as both a catalyst and a solvent. This step produces 4-isobutylacetophenone with high selectivity. The hydrogen fluoride is then recovered and recycled.[2]

Step 2: Catalytic Hydrogenation The 4-isobutylacetophenone is catalytically hydrogenated using a palladium catalyst to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation The alcohol intermediate is then subjected to palladium-catalyzed carbonylation in the presence of carbon monoxide. This step introduces the carboxylic acid moiety, yielding ibuprofen.[7]

Palladium-Catalyzed One-Pot Synthesis of 2-Arylpropionic Acids via Heck Reaction and Hydroxycarbonylation[3][4][5]

This procedure allows for the synthesis of various 2-arylpropionic acids from aryl bromides in a single reaction vessel.

Materials:

  • Aryl bromide (1 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand (2.0 mol%)

  • Dioxane (2 mL)

  • NEt₃ (1.5 mmol)

  • Ethene (20 bar)

  • Hexadecane (0.2 eq, internal standard)

  • HCl (6M, 83 μL)

  • Carbon monoxide (40 bar)

Procedure:

  • Heck Reaction: A pressure reactor is charged with Pd(OAc)₂, the NISPCDPP ligand, dioxane, NEt₃, the aryl bromide, and hexadecane.

  • The reactor is pressurized with 20 bar of ethene.

  • The reaction mixture is heated to 120 °C for 20 hours.

  • After cooling, a sample can be taken to determine the yield of the resulting styrene (B11656) via GC analysis.

  • Hydroxycarbonylation: 83 μL of 6M HCl is added to the reaction mixture.

  • The reactor is then pressurized with 40 bar of carbon monoxide.

  • The mixture is heated to 100 °C for 20 hours.

  • After cooling and depressurization, a sample is esterified with trimethylsilyl (B98337) diazomethane (B1218177) in methanol (B129727) for GC analysis to determine the overall yield of the 2-arylpropionic acid.

Biocatalytic Kinetic Resolution of Racemic Ethyl 2-Arylpropionates[8]

This method utilizes an engineered esterase for the enantioselective hydrolysis of racemic esters to produce enantiomerically enriched (S)-2-arylpropionic acids.

Materials:

  • Racemic ethyl 2-arylpropionate (e.g., ethyl naproxenate, ethyl ketoprofenate)

  • Engineered whole-cell catalyst expressing a mutant esterase (e.g., M3 variant of Est924)

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • A reaction mixture is prepared containing the potassium phosphate buffer, the racemic ethyl 2-arylpropionate, and DMSO to aid in substrate solubility.

  • The whole-cell catalyst is added to the reaction mixture.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking.

  • The reaction progress is monitored by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral HPLC.

  • The reaction is stopped once the desired conversion and enantiomeric excess are achieved.

  • The product is extracted from the reaction mixture and purified. The whole-cell catalyst can often be recovered and reused for multiple cycles.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the chemical and biocatalytic synthesis of 2-arylpropionic acids.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Resolution Aryl_Substrate Aryl Substrate (e.g., Aryl Bromide, 1-Arylethanol) Intermediate Intermediate (e.g., Styrene) Aryl_Substrate->Intermediate Heck Reaction or Functional Group Interconversion Carbonylation Carbonylation Intermediate->Carbonylation Racemic_Product Racemic 2-Arylpropionic Acid Carbonylation->Racemic_Product Racemic_Ester Racemic Ester of 2-Arylpropionic Acid Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Lipase, Esterase) Racemic_Ester->Enzymatic_Hydrolysis Separation Separation Enzymatic_Hydrolysis->Separation S_Enantiomer (S)-2-Arylpropionic Acid Separation->S_Enantiomer R_Ester (R)-Ester Separation->R_Ester

Generalized workflows for chemical and biocatalytic synthesis.

BHC_Process_Flow Isobutylbenzene Isobutylbenzene Acylation Friedel-Crafts Acylation (Acetic Anhydride, HF) Isobutylbenzene->Acylation Acetophenone 4-Isobutylacetophenone Acylation->Acetophenone Hydrogenation Catalytic Hydrogenation (H₂, Pd catalyst) Acetophenone->Hydrogenation Alcohol 1-(4-Isobutylphenyl)ethanol Hydrogenation->Alcohol Carbonylation Carbonylation (CO, Pd catalyst) Alcohol->Carbonylation Ibuprofen Ibuprofen Carbonylation->Ibuprofen

The BHC "Green" Synthesis of Ibuprofen.

Conclusion

The synthesis of 2-arylpropionic acids has undergone a remarkable transformation, moving from inefficient, multi-step processes to highly efficient, atom-economical, and stereoselective methods. The BHC process for ibuprofen stands as a landmark achievement in industrial green chemistry, demonstrating that environmental responsibility and economic viability can be synergistic. Palladium-catalyzed carbonylation offers a versatile and efficient route to a variety of profens, with one-pot procedures enhancing practicality. For the production of enantiomerically pure NSAIDs, which often exhibit superior therapeutic profiles, biocatalytic resolution has emerged as a powerful and sustainable technology. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale of production, and the relative importance of factors such as cost, enantiomeric purity, and environmental impact. This guide provides the foundational data and protocols to inform such critical decisions in the research and development of 2-arylpropionic acid-based pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenyl)propanoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Chlorophenyl)propanoic acid, a halogenated organic compound. Adherence to these procedures is critical to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. This substance can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves and protective clothing.[2]

  • Respiratory Protection: If dust or aerosols can be generated, use a particulate filter respirator.[2]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

For Solid Spills:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[3]

  • Containment: Carefully sweep the spilled solid material.[2] If appropriate, moisten the material slightly to prevent dusting.[2]

  • Collection: Place the swept material into a clearly labeled, covered plastic container for disposal.[2]

For Liquid Formulation Spills:

  • Evacuate and Secure: Evacuate the area and control entry.[3]

  • Eliminate Ignition Sources: Remove any potential sources of ignition from the vicinity.[3]

  • Absorption: Absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.[3]

  • Collection: Place the absorbent material into a sealed, labeled container for disposal.[3]

  • Decontamination: After cleanup is complete, ventilate and wash the area thoroughly.[3]

Disposal Procedures

As a halogenated organic acid, this compound must be disposed of as hazardous waste.[4][5] Do not let this chemical enter the environment.[2]

  • Waste Segregation: This compound is classified as a halogenated organic waste.[4] It should be collected in a designated, properly labeled waste container for halogenated organics.[6][4] These containers are often color-coded (e.g., green).[4] Do not mix with non-halogenated organic waste or inorganic waste.[4]

  • Labeling: The waste container must be clearly labeled with its contents, including the full chemical name.[6] Do not use abbreviations or chemical formulas.[6] The label should also include the word "Waste".[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container must be kept tightly closed.[1]

  • Final Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[8] Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Summary of Safety and Disposal Information

ParameterSpecificationSource(s)
Personal Protective Equipment Safety goggles, chemical-resistant gloves, protective clothing, particulate filter respirator (if needed).[1][2]
Handling Environment Well-ventilated area or chemical fume hood.[2][6]
Spill Cleanup (Solid) Sweep into a covered plastic container; moisten to prevent dusting if appropriate.[2]
Spill Cleanup (Liquid) Absorb with inert material (vermiculite, sand) and place in a sealed container.[3]
Waste Classification Halogenated Organic Waste.[4][5]
Waste Container Designated, sealed, and clearly labeled container for halogenated organic waste.[6][4]
Disposal Method Through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[7][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->ppe spill Spill Occurs? ppe->spill solid_spill Solid Spill: 1. Evacuate & Secure 2. Sweep Carefully (Moisten if needed) 3. Collect in Labeled Container spill->solid_spill Yes (Solid) liquid_spill Liquid Spill: 1. Evacuate & Secure 2. Absorb with Inert Material 3. Collect in Labeled Container spill->liquid_spill Yes (Liquid) waste_gen Generate Waste spill->waste_gen No solid_spill->waste_gen liquid_spill->waste_gen classify Classify as Halogenated Organic Waste waste_gen->classify segregate Segregate into Designated Halogenated Waste Container classify->segregate label Label Container with Full Chemical Name and 'Waste' segregate->label store Store Securely in Ventilated Area label->store dispose Arrange for Pickup by Licensed Waste Disposal Company store->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.